Neostenine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIHYOJMCBKEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Source, Isolation, and Characterization of Neostenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a polycyclic alkaloid belonging to the stenine-type subclass of Stemona alkaloids. These natural products are exclusively found in the Stemonaceae plant family, which has a long history of use in traditional Chinese and Japanese medicine for treating respiratory ailments and as insecticides. This compound, specifically, has garnered scientific interest due to its significant antitussive properties, as demonstrated in preclinical studies.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its isolation, and its physicochemical properties.
Natural Source and Biosynthesis
Botanical Source
The primary and exclusive natural source of this compound is the plant species Stemona tuberosa .[1][2][3][4][5] This species is a member of the Stemonaceae family and is one of the authentic botanical sources of "Baibu," a traditional Chinese medicine. While over 60 alkaloids have been isolated from S. tuberosa, this compound is a notable stenine-type alkaloid identified from this plant.[5]
Biosynthesis of Stenine-Type Alkaloids
The biosynthesis of Stemona alkaloids, including this compound, is a complex process that is not yet fully elucidated. However, current scientific understanding suggests that the core pyrrolo[1,2-a]azepine skeleton is derived from L-ornithine. The intricate polycyclic structure is then believed to be formed through a series of cyclization and rearrangement reactions.
The proposed biosynthetic pathway for stenine-type alkaloids involves the formation of a rearranged stenine-type intermediate through an aldol (B89426) reaction. This is followed by a series of enzymatic transformations, including hydroxylation, oxidation, and cyclization, to yield the diverse range of stenine-type alkaloids.[6] The specific enzymatic steps leading to this compound are still a subject of ongoing research.
Experimental Protocols: Isolation of this compound
The isolation of this compound from Stemona tuberosa is achieved through a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on the bioactivity-directed fractionation method that successfully led to the isolation of this compound.[1][2]
Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Stemona tuberosa.
-
Extraction:
-
The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
The crude ethanol extract is suspended in a 2% aqueous HCl solution.
-
The acidic solution is then partitioned with dichloromethane (B109758) (CH2Cl2) to remove non-alkaloidal, neutral, and weakly acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 9-10 with aqueous ammonia (B1221849) (NH4OH).
-
The basified solution is then extracted with CH2Cl2. The organic layer, now containing the free alkaloids, is collected.
-
The CH2Cl2 extract is washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporated to dryness to yield the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid fraction is loaded onto a silica gel column.
-
The column is eluted with a gradient of CH2Cl2 and methanol (B129727) (MeOH), starting with 100% CH2Cl2 and gradually increasing the polarity with MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The fractions containing this compound from the silica gel column are further purified by prep-HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase is a mixture of acetonitrile (B52724) (ACN) and water, often with a small amount of a modifying agent like trifluoroacetic acid (TFA) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the separation efficiency.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
Physicochemical and Spectroscopic Data
The identity and structure of the isolated this compound are confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.40 g/mol |
| Appearance | Colorless crystals or white powder |
| 1H NMR | Characteristic signals for the stenine-type skeleton. |
| 13C NMR | 17 distinct carbon signals corresponding to the molecular formula. |
| Mass Spectrometry | [M+H]+ ion peak at m/z 278.2115 (calculated for C17H28NO2+, 278.2115) in high-resolution mass spectrometry (HRMS). |
Note: Detailed NMR and MS data should be compared with published literature values for confirmation.[7][8][9][10]
Biological Activity
This compound has been identified as a potent antitussive agent. In preclinical studies using a citric acid-induced cough model in guinea pigs, this compound demonstrated significant cough-suppressant activity.[1][2] This bioactivity is a key characteristic that has driven the research into its isolation and synthesis.
Conclusion
This compound is a valuable natural product with demonstrated therapeutic potential, originating from the roots of Stemona tuberosa. The isolation of this compound requires a systematic approach of extraction and chromatographic purification. The detailed protocols and data presented in this guide are intended to support further research and development of this compound and other related Stemona alkaloids.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Neostenine from Stemona tuberosa
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, extraction, and isolation of Neostenine, a stenine-type alkaloid derived from the roots of Stemona tuberosa. This plant, known as 'Baibu' in Chinese traditional medicine, has a long history of use in treating respiratory ailments, including cough.[1][2] this compound is one of the many alkaloids isolated from this species and has demonstrated significant antitussive properties, making it a compound of interest for further pharmacological investigation.[3][4]
The Stemona alkaloids are a structurally diverse family of natural products, broadly classified into groups such as the stenine (B102979), stemoamide, tuberostemospironine, and stemofoline (B1231652) types.[5][6] this compound's challenging structure and biological activity have also made it a target for total synthesis by multiple research groups.[3][7] This guide focuses on the methodologies for its isolation from its natural source.
Experimental Protocols: Extraction and Isolation
The isolation of this compound from Stemona tuberosa follows a multi-step procedure common for alkaloid extraction, involving solvent extraction, acid-base partitioning, and chromatographic separation.
General Extraction of Crude Alkaloids
This initial phase aims to extract the total alkaloid content from the dried plant material.
Methodology:
-
Plant Material Preparation: Air-dried roots of Stemona tuberosa are ground into a coarse powder to increase the surface area for solvent penetration.[2][5]
-
Solvent Extraction: The powdered root material is extracted exhaustively with an alcohol-based solvent. A common method is refluxing with 90-95% ethanol (B145695) (EtOH) for several hours, repeated multiple times to ensure complete extraction.[5][8] Maceration at room temperature with agitation is another, though potentially less efficient, alternative.[9]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[9]
-
Acid-Base Partitioning: This critical step separates the basic alkaloids from neutral and acidic compounds.
-
The crude extract is suspended in a dilute acidic solution (e.g., 0.5-5% hydrochloric acid, HCl) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂).[2][5][9] The protonated alkaloids remain in the aqueous layer.
-
The acidic aqueous layer, containing the alkaloid salts, is collected and then basified by the addition of an aqueous base (e.g., ammonia (B1221849) solution, NH₃·H₂O) to a pH of 9-10.[2][9]
-
This neutralization deprotonates the alkaloids, rendering them soluble in organic solvents. The free-base alkaloids are then extracted back into an organic solvent (e.g., CH₂Cl₂ or EtOAc).[2][10]
-
-
Final Concentration: The organic solvent containing the free alkaloids is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.[9]
Chromatographic Isolation of this compound
The crude alkaloid mixture contains numerous structurally similar compounds. Isolating this compound requires one or more chromatographic steps.
Methodology:
-
Column Chromatography (CC): The crude alkaloid extract is first subjected to column chromatography over silica (B1680970) gel.[5][9]
-
Stationary Phase: Flash silica gel (e.g., 0.040-0.063 mm) is typically used.[9]
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent and gradually increasing polarity. A common system is a gradient of chloroform/methanol (CHCl₃/MeOH) or dichloromethane/methanol (CH₂Cl₂/MeOH), often with a small amount of aqueous ammonia (e.g., 1%) added to the mobile phase to reduce tailing of the basic alkaloids.[9]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with Rf values corresponding to this compound.
-
Preparative Chromatography: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).[9]
-
Preparative TLC: The enriched fractions are applied to a silica gel plate and developed in a solvent system such as CH₂Cl₂/MeOH/aqueous NH₃ (e.g., 100:4:1 v/v/v). The band corresponding to this compound is scraped off, and the compound is eluted from the silica with a polar solvent.[9]
-
HPLC: Reversed-phase HPLC (e.g., using a C18 column) can also be employed for final purification to achieve high purity.[1]
-
Below is a workflow diagram illustrating the isolation process.
Data Presentation
The successful isolation and identification of this compound are confirmed through spectroscopic analysis. While yields can vary significantly based on the plant source and extraction efficiency, the structural data is definitive.
Table 1: Quantitative and Spectroscopic Data for this compound
The following table summarizes key data for isolated this compound, compiled from total synthesis studies which confirm the structure of the natural product.
| Parameter | Value / Description | Reference |
| Molecular Formula | C₂₂H₃₁NO₄ | [3] |
| Molecular Weight | 373.49 g/mol | [3] |
| Appearance | White amorphous powder or colorless crystals | [2] (for similar alkaloids) |
| ¹H NMR (CDCl₃) | δ (ppm): Specific peaks corresponding to the stenine core, including signals for methyl groups, methine protons, and protons adjacent to the nitrogen and oxygen atoms. | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): Includes characteristic signals for a lactone carbonyl (around 177 ppm), carbons of the pyrrolidine (B122466) ring, and other carbons of the polycyclic system. | [3] |
| High-Resolution MS | [M+H]⁺ calculated and found values confirming the elemental composition. | [3] |
| Infrared (IR) | Characteristic absorption for the lactone carbonyl group (around 1770 cm⁻¹). | [3] |
Structural Context and Biological Activity
This compound belongs to the stenine subclass of Stemona alkaloids, which are characterized by a specific polycyclic core structure. Its relationship to other major alkaloid types from the same genus is depicted in the diagram below.
The primary reported biological activity of this compound is its antitussive effect, which has been demonstrated in citric acid-induced cough models in guinea pigs.[3] This activity is shared with other Stemona alkaloids, validating the plant's traditional use.[4] The lactone moiety present in this compound and other related terpenoids is often crucial for their biological activities, which can also include anti-inflammatory, antimicrobial, and cytotoxic effects.[11] Further research into the specific mechanism of action and potential signaling pathways modulated by this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stemoninines from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 8. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neostenine
Neostenine is a complex tetracyclic alkaloid belonging to the Stemona family of natural products.[1][2] For centuries, extracts from stemonaceous plants have been utilized in traditional Chinese and Japanese medicine to treat respiratory ailments.[1] Modern research has identified this compound as one of the active components, demonstrating significant antitussive (cough-suppressing) activity in animal models.[1][3] Its intricate molecular architecture, featuring a dense array of stereocenters, has made it a compelling target for total synthesis and a subject of detailed structural analysis.[1][2]
This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and the experimental methodologies used to elucidate these features for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is characterized by a molecular formula of C₁₇H₂₇NO₂.[4][5] Its core structure is a tetracyclic system identified by the IUPAC name 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one.[4] The molecule's properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NO₂ | [4][5] |
| Molecular Weight | 277.4 g/mol | [5] |
| IUPAC Name | 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one | [4] |
| CAS Number | 477953-07-4 | [5] |
| XLogP3 | 3.2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Density | 1.1±0.1 g/cm³ | [5] |
| Boiling Point | 414.6±45.0 °C at 760 mmHg | [5] |
Stereochemistry and Absolute Configuration
A defining feature of this compound's structure is its complex stereochemistry, containing seven chiral centers. The determination of the absolute configuration of each of these centers is crucial for understanding its biological activity and for guiding enantioselective synthesis. The absolute configuration was unambiguously determined through X-ray crystallography of heavy-atom derivatives.[3] The established configurations for the chiral centers are detailed below.
| Chiral Center | Absolute Configuration |
| C1 | S |
| C9 | S |
| C9a | R |
| C10 | R |
| C11 | R |
| C12 | R |
| C13 | S |
| Table based on data from X-ray structure refinement of heavy-atom derivatives.[3] |
Experimental Protocols for Structural Elucidation
The definitive structure and stereochemistry of this compound were established through a combination of spectroscopic methods and, most critically, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the connectivity and chemical environment of atoms in a molecule.[6] For this compound, ¹H and ¹³C NMR spectra were essential in confirming the identity of synthetic material with the natural product.[1]
General Protocol:
-
Sample Preparation: A small quantity (typically 1-10 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to establish proton-proton and proton-carbon correlations.
-
Spectral Analysis: The chemical shifts (ppm), coupling constants (Hz), and integrations of the signals are analyzed to piece together the carbon skeleton and the relative positions of the hydrogen atoms, confirming the tetracyclic core structure. While specific spectral data is dispersed across primary literature, reports confirm that NMR spectra of synthetically derived this compound are consistent with the natural product.[1]
X-ray Crystallography
X-ray crystallography provides a precise three-dimensional map of the atomic positions in a crystalline solid, making it the definitive method for determining molecular structure and absolute stereochemistry.[7]
General Protocol for Structure Determination:
-
Crystallization: High-quality single crystals of this compound are grown, often by slow evaporation of a solvent. For determining absolute configuration, derivatives containing heavy atoms (like bromine or iodine) are synthesized.[3]
-
Diffraction Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms are determined.[7] For absolute configuration, anomalous dispersion effects caused by the heavy atoms are analyzed, often using the Flack parameter, to assign the correct chirality (R/S) to each stereocenter.[3] X-ray crystallography of synthetic this compound unambiguously confirmed its identity with the natural product.[1]
Caption: Workflow for determining the absolute configuration of this compound.[3]
Synthetic Approaches
The challenging and complex structure of this compound has prompted the development of several elegant total syntheses. These synthetic routes are crucial not only for confirming the proposed structure but also for providing access to analogues for further biological study.
Tandem Diels-Alder/Azido-Schmidt Reaction
A highly efficient strategy for constructing the core skeleton of this compound involves a tandem Diels-Alder/azido-Schmidt reaction sequence.[1][8][9] This approach rapidly assembles the fused ring system in a controlled manner.
Protocol Overview:
-
Precursor Synthesis: An appropriate azido-diene and a dienophile (such as cyclohexenone) are synthesized from commercially available starting materials.[9]
-
Tandem Reaction: The diene and dienophile are treated with a Lewis acid. The choice of Lewis acid is critical for controlling the stereochemical outcome of the Diels-Alder reaction (endo vs. exo selectivity).[1][2] For this compound, conditions favoring the endo transition state are used.[2]
-
Cascade Cyclization: The initial Diels-Alder cycloaddition is immediately followed by an intramolecular azido-Schmidt reaction, where the azide (B81097) group reacts with the ketone, leading to a ring expansion and formation of the tricyclic lactam core in a single step.[9]
-
Elaboration to this compound: The resulting tricyclic intermediate is then converted to this compound through a series of substrate-controlled functional group manipulations, including alkylation and reduction steps to install the final stereocenters.[1]
Caption: Logical workflow of the key tandem reaction in this compound synthesis.[1][2]
[5+2] Photocycloaddition Approach
An alternative, protecting-group-free synthesis has also been developed.[10] This route features a [5+2] photocycloaddition of maleimides to assemble the fused pyrrolo[1,2-a]azepine core, showcasing a different strategy for constructing the complex architecture of this compound.[10] This concise synthesis was completed in 14 steps with a 9.5% overall yield.[10]
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Path to Neostenine: A Look into its Proposed Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine, a member of the structurally complex and diverse Stemona alkaloids, has garnered significant interest for its potential therapeutic properties. These natural products are exclusively found in the Stemonaceae plant family.[1] While the total synthesis of this compound has been successfully achieved in the laboratory, its natural biosynthetic pathway within plants remains largely uncharted territory. To date, the understanding of this compound's biosynthesis is based on well-reasoned hypotheses rather than comprehensive experimental evidence.[1] This guide provides an in-depth overview of the current proposed biosynthetic pathway of this compound, drawing from structural analyses of related Stemona alkaloids and established knowledge of alkaloid biosynthesis in other plant species.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of Stemona alkaloids, including this compound, is thought to originate from common amino acid precursors and involve the formation of a key structural motif: the pyrrolo[1,2-a]azepine core.[2][3] The proposed pathway can be conceptualized in the following stages:
Formation of the Pyrrolidine (B122466) Ring
The initial step in the proposed biosynthesis is the formation of a pyrrolidine ring, a common feature in this class of alkaloids. It is hypothesized that L-ornithine or its metabolic precursor, L-glutamic acid, serves as the primary building block for this heterocyclic system.[4] This is analogous to the well-established biosynthesis of other pyrrolidine-containing alkaloids in the plant kingdom.
Construction of the Pyrrolo[1,2-a]azepine Core
Following the formation of the pyrrolidine ring, the next crucial stage is the construction of the fused bicyclic pyrrolo[1,2-a]azepine skeleton. The formation of this core structure is proposed to be analogous to the biosynthesis of pyrrolizidine (B1209537) alkaloids.[1] This would likely involve the condensation of the pyrrolidine-derived intermediate with a second molecule, potentially derived from the acetate (B1210297) pathway, to form the seven-membered azepine ring fused to the pyrrolidine ring.
Elaboration of the Core Structure
Once the fundamental pyrrolo[1,2-a]azepine core is assembled, a series of enzymatic modifications are proposed to occur, leading to the diverse array of Stemona alkaloids. For this compound, these modifications would include hydroxylations, oxidations, and the addition of side chains to generate its specific stereochemistry and functional groups. The exact sequence and the enzymes involved in these late-stage modifications are currently unknown.
A Note on the Lack of Experimental Data
It is crucial to emphasize that the biosynthetic pathway described above is largely speculative. As of now, there are no dedicated studies that have experimentally elucidated the specific enzymes, genes, or regulatory mechanisms involved in this compound biosynthesis in plants.[1] Consequently, quantitative data such as enzyme kinetics, metabolite concentrations, and detailed experimental protocols for biosynthetic studies are not available in the scientific literature. The majority of the research on this compound has focused on its total chemical synthesis, which, while a significant achievement, does not reflect the natural biosynthetic process.[5][6][7][8]
Future Research Directions
The elucidation of the this compound biosynthetic pathway presents a significant and exciting challenge for researchers. Future work in this area will likely involve a combination of modern approaches, including:
-
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of this compound-producing Stemona species to identify candidate genes encoding biosynthetic enzymes.
-
Enzyme Characterization: In vitro and in vivo functional characterization of candidate enzymes to confirm their roles in the pathway.
-
Isotopic Labeling Studies: Feeding labeled precursors to Stemona plants or cell cultures to trace their incorporation into the this compound molecule.
-
Metabolomic Profiling: Analyzing the metabolic profiles of different Stemona species to identify potential biosynthetic intermediates.
A logical workflow for future experimental investigation is outlined below:
Conclusion
While a definitive, experimentally validated biosynthetic pathway for this compound remains to be discovered, the proposed route provides a valuable framework for future research. The structural complexity and therapeutic potential of this compound and other Stemona alkaloids underscore the importance of understanding their natural production. Elucidating this pathway will not only provide fundamental insights into plant biochemistry but could also open avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. The journey to fully map the biosynthesis of this compound is still in its early stages, promising exciting discoveries for the scientific community.
References
- 1. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemically Enabled Total Syntheses of Stemoamide Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Neostenine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a naturally occurring stenine-type alkaloid isolated from plants of the Stemona genus, which have a long history of use in traditional medicine for treating respiratory ailments.[1] Classified as a member of the Stemona alkaloids, this compound has garnered significant interest within the scientific community due to its demonstrated antitussive (cough-suppressing) activity.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental methodologies and insights into its biological activities, to support ongoing research and drug development efforts.
Chemical Identity
-
Chemical Name: 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one[2]
-
CAS Number: 477953-07-4[2]
-
Molecular Formula: C₁₇H₂₇NO₂[2]
-
2D Structure:
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of this compound. It is important to note that many of the listed values are computationally predicted and await experimental verification.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Weight | 277.4 g/mol | [2] |
| Appearance | Crystalline solid (predicted) | General alkaloid property |
| Melting Point | Not experimentally determined | - |
| Boiling Point | 414.6 ± 45.0 °C at 760 mmHg (predicted) | [2] |
| Density | 1.1 ± 0.1 g/cm³ (predicted) | [2] |
| Solubility | Soluble in methanol (B129727) (inferred from extraction protocols)[3] | - |
| Further solubility data not available | - |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 277.204179104 | [2] |
| Monoisotopic Mass | 277.204179104 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
| Complexity | 410 | [2] |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point of this compound.
-
Apparatus: Capillary melting point apparatus, capillary tubes.
-
Procedure:
-
A small, finely powdered sample of purified this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
-
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following methods were utilized in its total synthesis and characterization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete signal assignment.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Characteristic absorption bands (in cm⁻¹) are identified to confirm the presence of functional groups, such as the carbonyl group of the lactone ring.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.
-
Techniques such as electrospray ionization (ESI) are commonly employed.
-
Fragmentation patterns observed in the mass spectrum can provide further structural information.
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantification.
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used for alkaloid analysis.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: The eluent is monitored at a suitable wavelength (e.g., determined from the UV-Vis spectrum of this compound).
-
Quantification: Purity is determined by the area percentage of the main peak.
Chemical Synthesis
The total synthesis of this compound has been achieved and reported in the scientific literature. A key strategic element in its synthesis is the stereocontrolled construction of its complex polycyclic core.
Caption: A simplified workflow for the total synthesis of this compound.
One notable synthetic route involves a tandem Diels-Alder/Schmidt reaction to rapidly assemble the core structure.[4] This is followed by a series of functional group manipulations to complete the synthesis. The stereochemical outcome of the key reaction can be influenced by the choice of Lewis acid, allowing for the synthesis of different stereoisomers.[4]
Biological Activity and Mechanism of Action
Antitussive Activity
This compound has been shown to possess significant antitussive activity in preclinical models.[1] Studies using a citric acid-induced cough model in guinea pigs have demonstrated its efficacy in reducing cough frequency.[1]
Mechanism of Action
The precise mechanism underlying the antitussive effect of this compound is not yet fully elucidated. However, current research suggests a peripheral mechanism of action, likely involving the modulation of airway sensory nerves (C-fibers) that initiate the cough reflex.
A screening study of this compound against a panel of G protein-coupled receptors (GPCRs) and other molecular targets revealed binding affinity for the muscarinic M5 receptor and sigma receptors.[5] The contribution of these interactions to its antitussive activity requires further investigation.
Caption: A proposed peripheral mechanism of action for this compound's antitussive effect.
Conclusion
This compound is a promising natural product with established antitussive properties. This guide has summarized the current knowledge of its physical and chemical characteristics, drawing from both computational predictions and experimental findings primarily derived from its total synthesis. While significant progress has been made in understanding its chemical nature and biological activity, further research is warranted to experimentally validate its physical properties and to fully elucidate its mechanism of action at the molecular level. Such studies will be invaluable for the potential development of this compound or its analogs as novel therapeutic agents for the treatment of cough.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 5. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neostenine and the Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stemona alkaloids are a large and structurally diverse family of natural products isolated from plants of the Stemonaceae family.[1] For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine to treat respiratory conditions.[2][3] Neostenine, a prominent member of the stenine (B102979) class of Stemona alkaloids, has garnered significant scientific interest due to its notable antitussive (cough-suppressing) properties.[4][5] This technical guide provides a comprehensive overview of this compound and its class of alkaloids, focusing on its chemical synthesis, biological activity, and the experimental methodologies used for its study.
Chemical Structure and Classification
Stemona alkaloids are characterized by a conserved pyrrolo[1,2-a]azepine nucleus.[2] They are broadly classified based on their skeletal structures. This compound belongs to the stenine class, which typically features a tetracyclic or pentacyclic framework.[1]
Biosynthesis of Stemona Alkaloids
The biosynthesis of Stemona alkaloids is believed to originate from L-ornithine and glutamic acid, which form the fundamental pyrrolo[1,2-a]-azepine core.[6] While the precise enzymatic steps and intermediates for this compound are yet to be fully elucidated, a plausible biosynthetic pathway is hypothesized.
Total Synthesis of (±)-Neostenine
The total synthesis of (±)-Neostenine has been accomplished through various strategies, with a notable approach being a tandem Diels-Alder/azido-Schmidt reaction.[2][3] This method allows for the rapid construction of the complex core structure. The stereochemical outcome of the Diels-Alder reaction can be controlled by the choice of Lewis acid, enabling the synthesis of different stereoisomers.[2][7]
Key Synthetic Reactions and Reagents
| Step | Reaction Type | Key Reagents and Conditions | Purpose |
| 1 | Horner-Wadsworth-Emmons olefination | Dienophile precursors | Formation of the dienophile for the Diels-Alder reaction.[8][9] |
| 2 | Tandem Diels-Alder/Azido-Schmidt Reaction | Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) | Construction of the tricyclic core and establishment of key stereocenters.[2][7][8] |
| 3 | Alkylation | Ethyl 2-bromoacetate | Introduction of a side chain for lactone formation.[8][9] |
| 4 | Reductive trans-lactonization | - | Formation of the lactone ring.[8][9] |
| 5 | Methylenation/Hydrogenation | Formaldehyde, then hydrogenation | Installation of the exocyclic methyl group to yield this compound.[2][8] |
Experimental Protocol: Tandem Diels-Alder/Azido-Schmidt Reaction
This protocol is a generalized representation based on published syntheses and should be adapted and optimized for specific laboratory conditions.
-
Dienophile Preparation: The dienophile is synthesized via a Horner-Wadsworth-Emmons olefination of appropriate precursors.[8][9]
-
Cycloaddition/Rearrangement:
-
To a solution of the dienophile in a suitable solvent (e.g., dichloromethane), add the diene.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a Lewis acid (e.g., SnCl₄ or BF₃·OEt₂). The choice of Lewis acid influences the endo/exo selectivity of the Diels-Alder reaction, which is crucial for the desired stereochemistry of the this compound precursor.[2][7]
-
Allow the reaction to proceed at the specified temperature for a set time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the tricyclic lactam product is isolated and purified using column chromatography.[2]
-
Isolation from Natural Sources
This compound is naturally found in the roots of Stemona tuberosa.[4][10] The isolation process typically involves bioactivity-directed fractionation.
Experimental Protocol: Isolation of this compound
This is a general procedure and may require optimization based on the plant material.
-
Extraction:
-
Powdered, air-dried roots of Stemona tuberosa are extracted with a suitable solvent, such as 95% ethanol.[10]
-
The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is acidified (e.g., with dilute HCl) and partitioned. The aqueous acidic layer containing the protonated alkaloids is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[3][10]
-
-
Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.[3]
-
A gradient elution system, for example, a mixture of chloroform (B151607) and methanol (B129727) with a small amount of ammonium (B1175870) hydroxide, is used to separate the different alkaloids.[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative TLC or HPLC to yield the pure compound.[3]
-
Biological Activity: Antitussive Effects
This compound has demonstrated significant antitussive activity in preclinical studies.[4][5]
Antitussive Activity Data
| Compound | Animal Model | Assay | Dosing | Observed Effect | Reference |
| This compound | Guinea Pig | Citric acid-induced cough | - | Significant antitussive activity | [4][5] |
| Total Alkaloid Extract from Stemona tuberosa | Guinea Pig | Citric acid-induced cough | 150 mg/kg | Significant reduction in the number of coughs | [11] |
Note: A specific ED₅₀ value for this compound in the citric acid-induced cough model in guinea pigs is not consistently reported in the reviewed literature. The activity is described as "significant."
Experimental Protocol: Citric Acid-Induced Cough Assay in Guinea Pigs
This protocol is a generalized representation of the assay used to evaluate antitussive agents.
-
Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions.
-
Baseline Cough Response: Each animal is placed in a chamber and exposed to an aerosol of a tussive agent, typically citric acid (e.g., 0.4 M), for a set duration (e.g., 10-15 minutes).[4] The number of coughs is recorded by trained observers and can be verified using audio or video recording.
-
Drug Administration: Animals are treated with the test compound (this compound), a vehicle control, or a positive control (e.g., codeine) via a specific route (e.g., intraperitoneal or oral administration).[4]
-
Post-Treatment Cough Challenge: After a predetermined time following drug administration, the animals are re-exposed to the citric acid aerosol, and the number of coughs is again quantified.
-
Data Analysis: The antitussive effect is determined by comparing the number of coughs before and after treatment. The percentage of cough inhibition is calculated.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the antitussive effects of this compound is currently unknown.[2] Studies have shown that this compound does not bind to sigma receptors, which are known targets for some non-narcotic antitussive drugs.[9] This suggests that this compound may act through a novel pathway to suppress the cough reflex. The lack of a known central nervous system target for its antitussive action makes it an intriguing candidate for further investigation. It is hypothesized that the antitussive effects of some compounds may be mediated through peripheral mechanisms.[7] The elucidation of this compound's mechanism of action is a key area for future research and could lead to the development of new classes of antitussive drugs.
Conclusion
This compound, a representative of the stenine class of Stemona alkaloids, stands out as a promising natural product with significant antitussive properties. Advances in synthetic organic chemistry have made this complex molecule accessible for further study. While its efficacy in preclinical models is established, the underlying mechanism of action remains an open and important question. Future research should focus on identifying the molecular targets of this compound to unlock its full therapeutic potential and pave the way for the development of novel, non-opioid antitussive agents. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and the broader class of Stemona alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of moguisteine on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 9. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Antitussive Properties of Neostenine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the antitussive (cough-suppressing) properties of Neostenine, a stenine-type Stemona alkaloid. The document focuses on the initial pharmacological data, experimental methodologies, and early insights into its structure-activity relationship, serving as a critical resource for professionals in respiratory drug discovery and development.
Quantitative Pharmacological Data
Early investigations into this compound's antitussive effects were conducted as part of a broader screening of alkaloids isolated from the crude extract of Stemona tuberosa. The primary preclinical model used was the citric acid-induced cough model in guinea pigs. This compound (designated as compound 5 in the source study) demonstrated significant antitussive activity. For comparative purposes, its activity was assessed alongside other stenine-type alkaloids and the benchmark antitussive agent, codeine.[1][2]
The quantitative data from this pivotal study are summarized below.
Table 1: Antitussive Activity of this compound and Reference Compounds in Guinea Pigs
| Compound | Administration Route | Dose (µmol/kg) | % Inhibition of Cough Episodes | ID₅₀ (µmol/kg) |
| This compound | Intraperitoneal (i.p.) | 133 | ~77% | Not Determined |
| Neotuberostemonine | Intraperitoneal (i.p.) | - | - | 66 ± 7 |
| Codeine | Intraperitoneal (i.p.) | - | - | 53 ± 14 |
Data sourced from Chung et al., 2003.[1]
Key Experimental Protocol: Citric Acid-Induced Cough Model
The primary method for evaluating the antitussive efficacy of this compound was the chemically-induced cough model in guinea pigs. This standard preclinical assay assesses the ability of a compound to suppress the cough reflex triggered by a chemical irritant.
2.1 Animal Subjects
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 350-400 g.
-
Acclimatization: Animals were acclimatized to the experimental environment before testing.
2.2 Procedure
-
Pre-treatment: Guinea pigs were administered this compound or a vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to cough induction.
-
Exposure Chamber: Each animal was individually placed in a transparent, sealed plethysmograph chamber (volume approx. 7 L).
-
Cough Induction: A 0.2 M solution of citric acid was aerosolized into the chamber for a duration of 3 minutes using an ultrasonic nebulizer.
-
Data Recording: The number of coughs produced by each animal during the 3-minute exposure period was counted by trained observers. A cough was defined as a forceful expiratory effort accompanied by a characteristic coughing sound.
-
Analysis: The antitussive activity was quantified by calculating the percentage inhibition of cough episodes in the compound-treated group compared to the vehicle-treated control group.
Visualized Workflows and Relationships
3.1 Experimental Workflow
The following diagram illustrates the bioactivity-guided workflow used in the early evaluation of this compound, from plant source to pharmacological endpoint.
3.2 Structure-Activity Relationship (SAR)
While the precise molecular target and signaling pathway for this compound remain to be elucidated, early research provided key insights into the structural features required for its antitussive effect.[1][2] The diagram below outlines this fundamental structure-activity relationship.
Conclusion and Future Directions
The initial research on this compound successfully identified it as a potent antitussive agent in a validated preclinical model.[1] The studies established a clear structure-activity relationship, pinpointing the saturated tricyclic core and specific stereochemistry as essential for its biological function.[1][2] However, the mechanism of action remains unknown. Future research should prioritize identifying the molecular target(s) of this compound to understand its signaling pathway. This could involve receptor binding assays, electrophysiological studies on vagal afferent nerves, and investigation into its effects on central cough-processing centers in the brainstem. Elucidating this mechanism is a critical next step for the potential development of this compound or its analogues as novel therapeutic agents for cough.
References
The Historical Context and Modern Investigation of Neostenine: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals December 4, 2025
Introduction: From Traditional Respiratory Remedy to Modern Pharmacological Probe
For centuries, practitioners of traditional Chinese and Japanese medicine have utilized extracts from plants of the genus Stemona to treat respiratory ailments, most notably cough.[1] In Traditional Chinese Medicine (TCM), the root of Stemona species is known as "Bǎi Bù" (百部) and is classified as an herb that "moistens the lungs and stops cough".[2][3][4] This long-standing ethnopharmacological use has prompted modern scientific investigation into the plant's constituents, leading to the isolation of a unique class of compounds known as Stemona alkaloids.
This compound is a prominent stenine-type alkaloid isolated from these plants.[5] It belongs to a structurally complex family of natural products that have attracted significant interest from synthetic chemists and pharmacologists alike.[1] Validating its traditional use, modern research has confirmed that this compound possesses significant antitussive (cough-suppressing) activity, positioning it as a valuable lead compound in the development of novel respiratory therapeutics.[1][5] This guide provides a technical overview of the historical context, pharmacological activity, and experimental methodologies associated with this compound.
Pharmacological Activity: Quantitative Assessment
The primary therapeutic activity identified for this compound is its potent antitussive effect. This has been quantified in preclinical models. Furthermore, to elucidate its mechanism of action, this compound has been screened against a panel of CNS-related receptors, revealing a specific, albeit moderate, binding affinity.
In Vivo Antitussive Activity
The most definitive evidence for this compound's efficacy comes from studies using the citric acid-induced cough model in guinea pigs, a standard assay for evaluating antitussive agents.
| Compound | Animal Model | Dosing | Antitussive Effect | Reference |
| This compound | Guinea Pig | Not specified in abstracts | Significant antitussive activity demonstrated | Chung et al., 2003[5] |
| Neotuberostemonine | Guinea Pig | Not specified in abstracts | Significant antitussive activity demonstrated | Chung et al., 2003[5] |
Note: The 2003 report by Chung et al. is a foundational study demonstrating this compound's antitussive properties. While abstracts confirm "significant" activity, accessing the full publication is recommended for specific dose-response data (e.g., ED₅₀ values).
Receptor Binding Profile
To differentiate this compound's mechanism from classic antitussives like opioids, its binding affinity at various receptors has been assessed. Initial broad screening has identified a potential, non-opioid target.
| Compound | Target Screened | Concentration | Binding Activity | Reference |
| (±)-Neostenine | 40 GPCRs & other molecular targets | 10 µM | Binding observed only at Muscarinic M5 Receptor | Frankowski et al., 2013[6] |
| (±)-Neostenine | Opioid Receptors (μ, δ, κ) | 10 µM | No significant binding activity | Frankowski et al., 2013[6] |
| (±)-Neostenine | Sigma Receptors (σ₁, σ₂) | 10 µM | No significant binding activity | Frankowski et al., 2013[6] |
Putative Mechanism of Action
The precise molecular mechanism underlying this compound's antitussive effect remains to be fully elucidated.[1] However, the available receptor screening data provides critical insights, distinguishing it from many centrally-acting cough suppressants.
The lack of affinity for opioid receptors indicates that this compound does not function via the same pathways as codeine or dextromethorphan.[6][7] Similarly, its inactivity at sigma receptors, which are targets for some non-narcotic antitussives, suggests a distinct mechanism.[6]
The key finding is the selective binding of this compound to the muscarinic M5 receptor.[6] M5 receptors are G-protein coupled receptors (GPCRs) expressed in the central nervous system. While their role in the cough reflex is not well-defined, this interaction presents the most promising lead for this compound's mechanism of action. It is hypothesized that this compound may modulate neuronal signaling pathways downstream of M5 activation, ultimately leading to a suppression of the cough reflex.
Visualized Putative Signaling Pathway
The following diagram illustrates a potential signaling cascade following this compound's binding to the M5 muscarinic receptor, a Gq-coupled GPCR.
Caption: Putative M5 receptor signaling pathway for this compound.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and evaluation of this compound.
Protocol: In Vivo Antitussive Assay (Citric Acid-Induced Cough Model)
This protocol is based on the established method for evaluating antitussive agents in guinea pigs.[5][8][9]
Caption: Experimental workflow for the guinea pig antitussive assay.
Methodology Details:
-
Animals: Male Hartley guinea pigs are used.
-
Pre-treatment: Animals are administered this compound, a vehicle control, or a positive control (e.g., codeine) via intraperitoneal or oral routes.
-
Cough Induction: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a set period.[8][10]
-
Data Collection: The number of coughs is recorded during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and the associated sharp pressure change in the plethysmograph.[9]
-
Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough response for the treated groups is calculated relative to the vehicle control group.
Protocol: Total Synthesis of (±)-Neostenine
The total synthesis of this compound has been achieved via several routes. The protocol described here is a simplified representation of a key strategy involving a tandem Diels-Alder/azido-Schmidt reaction.[1][2]
Caption: Logical workflow for the total synthesis of this compound.
Key Reaction Steps:
-
Tandem Diels-Alder/Azido-Schmidt Reaction: An azido diene and a cyclohexenone dienophile undergo a Lewis acid-promoted (e.g., BF₃·OEt₂) reaction. This powerful sequence rapidly constructs the key tricyclic lactam core of the molecule with high stereocontrol.[1][11]
-
Stereocenter Installation: Subsequent stereocenters are installed using highly selective substrate-directed reactions.[11]
-
Methylenation and Hydrogenation: An exocyclic methylene (B1212753) group is installed, followed by a substrate-controlled reduction to set the correct stereochemistry of the final methyl group.[11]
-
Final Reduction: The lactam carbonyl is reduced to a tertiary amine to yield the final product, (±)-Neostenine.[1]
Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound like this compound for a specific receptor.[6][12][13]
Methodology Details:
-
Membrane Preparation: Prepare membrane homogenates from tissue or cells expressing the target receptor (e.g., guinea pig brain for CNS receptors).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and varying concentrations of the test compound (this compound).[12][13]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. Initial screens are often performed at a single high concentration (e.g., 10 µM) to identify potential hits.[6]
Conclusion and Future Directions
This compound stands as a compelling example of a natural product whose traditional medicinal use has been validated by modern pharmacological investigation. Its confirmed antitussive activity, coupled with a unique, non-opioid mechanism of action potentially mediated by the M5 muscarinic receptor, makes it a highly attractive scaffold for the development of new cough therapies with improved side-effect profiles.
Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise role of the M5 receptor in the cough reflex and confirming it as the primary target of this compound.
-
Dose-Response Characterization: Publishing detailed in vivo dose-response data to establish a precise ED₅₀ for this compound's antitussive effect.
-
Structure-Activity Relationship (SAR) Studies: Leveraging the established total synthesis routes to create analogues of this compound to optimize potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to evaluate the therapeutic window of this compound and its derivatives.
The journey of this compound from a component of a traditional herbal remedy to a specific molecular probe underscores the value of ethnopharmacology as a starting point for modern drug discovery.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Anthelmintic Activity of Neostenine and Related Stemona Alkaloids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information regarding the anthelmintic potential of Neostenine and related compounds. It is intended for research and informational purposes only.
Introduction
Helminth infections remain a significant global health challenge, affecting a substantial portion of the world's population and causing considerable economic losses in livestock. The emergence of resistance to existing anthelmintic drugs necessitates the discovery and development of novel therapeutic agents. The Stemona genus of plants has a long history in traditional medicine for treating respiratory ailments and parasitic infections. The unique alkaloids isolated from these plants, known as Stemona alkaloids, have demonstrated a range of biological activities, including insecticidal and anthelmintic properties. This compound is one such alkaloid, and this technical guide provides an overview of the initial research into its potential as an anthelmintic, alongside data from the more extensively studied related alkaloid, tuberostemonine (B192615).
Quantitative Data on the Anthelmintic Activity of Tuberostemonine
| Helminth Species | Tuberostemonine Concentration (M) | Observed Effect | Reference |
| Angiostrongylus cantonensis | 6.7 x 10⁻⁶ to 2 x 10⁻⁵ | Paralysis of motility | [1] |
| Dipylidium caninum | 6.7 x 10⁻⁵ | Contractive effects on motility | [1] |
| Fasciola hepatica | 6.7 x 10⁻⁵ | Contractive effects on motility | [1] |
| Schistosoma japonicum | 6.7 x 10⁻⁵ to 4.8 x 10⁻⁴ | Little to no effect on motility | [1] |
Experimental Protocols: Generalized Anthelmintic Screening
While specific experimental protocols for this compound's anthelmintic activity are not published, this section outlines standardized in vitro and in vivo methodologies commonly employed in the screening of natural products for anthelmintic properties. These protocols are based on established practices in the field and can serve as a guide for future investigations into this compound.
In Vitro Assays
-
Adult Worm Motility Assay:
-
Objective: To assess the direct effect of the test compound on the motility of adult helminths.
-
Procedure:
-
Adult worms of a relevant species (e.g., Haemonchus contortus, Caenorhabditis elegans) are collected and washed in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Worms are placed in a multi-well plate containing the buffer and varying concentrations of the test compound.
-
A positive control (e.g., Levamisole, Ivermectin) and a negative control (vehicle solvent) are included.
-
The motility of the worms is observed and scored at regular intervals over a set period (e.g., 24-48 hours).
-
The concentration at which 50% of the worms are paralyzed or dead (EC50) is determined.
-
-
-
Egg Hatch Assay (EHA):
-
Objective: To evaluate the ovicidal activity of the test compound.
-
Procedure:
-
Helminth eggs are recovered from fecal samples of infected animals.
-
A suspension of eggs is prepared and aliquoted into a multi-well plate.
-
The test compound is added at various concentrations.
-
The plates are incubated under conditions that promote hatching (e.g., 27°C for 48 hours).
-
The number of hatched larvae and unhatched eggs are counted, and the percentage of inhibition is calculated relative to the control groups.
-
-
-
Larval Development Assay (LDA):
-
Objective: To determine the inhibitory effect of the test compound on the development of helminth larvae.
-
Procedure:
-
Freshly hatched larvae (L1 stage) are placed in a multi-well plate containing a nutrient medium.
-
The test compound is added at different concentrations.
-
The plates are incubated for a period that allows for larval development to the third stage (L3) in the control group (typically 7 days).
-
The number of L1, L2, and L3 larvae are counted, and the inhibition of development is calculated.
-
-
In Vivo Assays
-
Fecal Egg Count Reduction Test (FECRT):
-
Objective: To assess the efficacy of the test compound in reducing the worm burden in an infected animal model.
-
Procedure:
-
Animals (e.g., mice, sheep) are experimentally or naturally infected with a target helminth species.
-
A pre-treatment fecal egg count is determined for each animal.
-
Animals are treated with the test compound at various doses.
-
Post-treatment fecal egg counts are performed at specific time points (e.g., 7 and 14 days post-treatment).
-
The percentage reduction in fecal egg count is calculated to determine the efficacy of the compound.
-
-
Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for the in vitro and in vivo anthelmintic screening protocols described above.
Caption: Generalized workflow for in vitro anthelmintic screening.
Caption: Generalized workflow for in vivo anthelmintic screening (FECRT).
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways or the precise molecular mechanism of action through which this compound or other Stemona alkaloids exert their anthelmintic effects. The observed effects on worm motility, such as paralysis and contraction, suggest a potential interaction with the neuromuscular system of the helminths. Further research is required to identify the specific molecular targets and signaling cascades involved.
Conclusion and Future Directions
The initial, albeit limited, evidence for the anthelmintic properties of the Stemona alkaloid tuberostemonine suggests that this class of compounds, including this compound, warrants further investigation as a potential source of new anthelmintic drugs. The lack of specific data for this compound highlights a significant research gap.
Future research efforts should focus on:
-
Systematic in vitro screening of this compound against a panel of economically and medically important helminth species to determine its efficacy (EC50/IC50 values) in motility, egg hatching, and larval development assays.
-
In vivo studies in appropriate animal models to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Mechanism of action studies to identify the molecular targets and signaling pathways affected by this compound in helminths. This could involve techniques such as target-based screening, genetic screening in model organisms like C. elegans, and transcriptomic or proteomic analyses of treated worms.
A comprehensive understanding of the anthelmintic potential of this compound will require a concerted effort from researchers in natural product chemistry, parasitology, and pharmacology. The methodologies and data presented in this whitepaper provide a foundational framework for initiating such investigations.
References
An In-depth Technical Guide on the Core Neurochemical Effects of Neostenine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neostenine is a natural product belonging to the Stemona alkaloid family, compounds historically used in traditional medicine for respiratory ailments. Recent pharmacological screening has identified a specific neurochemical target for this compound within the central nervous system. This technical guide provides a detailed overview of the known neurochemical effects of this compound, focusing on its interaction with the muscarinic M5 receptor. The guide includes available quantitative data, detailed experimental protocols for receptor binding assays, and a visualization of the implicated signaling pathway.
Introduction to this compound
This compound is a structurally complex alkaloid isolated from plants of the Stemonaceae family. These plants have a long history of use in traditional Chinese and Japanese medicine for treating respiratory conditions. The biological activities of Stemona alkaloids are diverse, with reports of insecticidal, anthelmintic, and antitussive properties[1]. The antitussive effects of this compound have been demonstrated in animal models, though the precise mechanism of this action remains under investigation. A significant advancement in understanding the neuropharmacology of this compound came from a comprehensive receptor profiling study that screened this compound and its analogues against a wide array of central nervous system targets.
Neurochemical Profile of this compound
A broad screening of (±)-neostenine against a panel of 40 G protein-coupled receptors (GPCRs) and other molecular targets revealed a specific interaction with the muscarinic M5 receptor. In this initial screen, (±)-neostenine was tested at a concentration of 10 µM and showed significant activity exclusively at the M5 receptor. Notably, this compound did not exhibit binding affinity for sigma receptors, a target for some other non-narcotic antitussive agents. This finding suggests that the antitussive properties of this compound may be mediated through a mechanism independent of the sigma receptor system.
Quantitative Data
While the initial screening identified the muscarinic M5 receptor as the primary target for (±)-neostenine, the precise binding affinity (Ki) has not been reported in the peer-reviewed literature available for this guide. The primary study indicated that for compounds showing significant activity in the initial screen, Ki determinations were subsequently carried out via radioligand binding assays. However, the specific Ki value for this compound at the M5 receptor was not published in the main body or readily accessible supplementary materials of the pivotal study.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| (±)-Neostenine | Muscarinic M5 | Not Reported | Frankowski et al., 2011 |
Muscarinic M5 Receptor Signaling Pathway
The muscarinic M5 receptor is a G protein-coupled receptor that preferentially couples to Gq/11 proteins[2][3]. Upon agonist binding, the receptor activates a well-defined intracellular signaling cascade.
Visualization of the M5 Receptor Signaling Pathway
Caption: M5 Receptor Gq Signaling Pathway.
Description of the Signaling Cascade
-
Ligand Binding: this compound, acting as an agonist, binds to the orthosteric site of the muscarinic M5 receptor embedded in the cell membrane.
-
G Protein Activation: This binding event induces a conformational change in the M5 receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Phospholipase C Activation: The activated Gαq subunit then binds to and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3].
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC proceeds to phosphorylate a variety of intracellular proteins and enzymes, leading to a cascade of downstream cellular responses, which can include modulation of ion channels, gene expression, and ultimately, changes in neuronal excitability.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor subtype is a critical step in its pharmacological characterization. A competition radioligand binding assay is a standard method to determine the inhibition constant (Ki) of an unlabeled compound (like this compound) against a radiolabeled ligand with known affinity for the target receptor.
Protocol: Competition Radioligand Binding Assay for Muscarinic M5 Receptor
This protocol is a generalized procedure based on standard methodologies for muscarinic receptor binding assays[4][5].
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M5 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human muscarinic M5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled Competitor (Test Compound): this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known, non-radioactive muscarinic antagonist, such as atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the M5 receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([3H]-NMS), typically near its Kd value.
-
Increasing concentrations of the unlabeled test compound, this compound.
-
-
Total Binding Wells: Contain assay buffer, radioligand, and the vehicle used for the test compound.
-
Non-specific Binding Wells: Contain assay buffer, radioligand, and a saturating concentration of the non-labeled antagonist (e.g., atropine).
-
-
Incubation:
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the average CPM from the non-specific binding wells from the total CPM for that concentration.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion and Future Directions
The available evidence strongly indicates that the neurochemical effects of this compound are, at least in part, mediated through its interaction with the muscarinic M5 receptor. The activation of the Gq/11-PLC signaling pathway by this interaction provides a plausible mechanism for its observed biological activities. However, a critical gap in the current understanding is the lack of a reported binding affinity (Ki) value, which is essential for a complete quantitative assessment of its potency. Future research should prioritize the determination and publication of this value. Furthermore, functional assays are required to ascertain whether this compound acts as an agonist, antagonist, or allosteric modulator at the M5 receptor and to explore the downstream consequences of this interaction in relevant neuronal circuits. Such studies will be instrumental in validating the therapeutic potential of this compound and its analogues for CNS disorders.
References
- 1. pnas.org [pnas.org]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Neostenine via a Key Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed account of the total synthesis of the Stemona alkaloid (±)-Neostenine, a compound noted for its potential antitussive properties. The cornerstone of this synthetic route is a stereoselective tandem Diels-Alder/azido-Schmidt reaction, which efficiently constructs the core polycyclic skeleton of the natural product. These protocols offer a comprehensive guide for the replication of this synthesis, providing detailed experimental procedures, tabulated data for key reactions, and visualizations of the synthetic workflow and key reaction mechanisms.
Introduction
The Stemona alkaloids, isolated from various Stemonaceae plant species, have a long history in traditional Chinese and Japanese medicine for treating respiratory ailments. (±)-Neostenine is a structurally complex member of this family that has garnered significant interest from the synthetic community due to its intricate architecture and biological activity. The synthesis detailed herein, developed by the Aubé group, employs a tandem Diels-Alder/azido-Schmidt reaction to rapidly assemble the core structure. A critical aspect of this strategy is the control of stereochemistry in the Diels-Alder reaction, which can be influenced by the choice of Lewis acid, allowing for divergent syntheses of different stereoisomers from common precursors.[1][2][3][4] This route was completed in 13 steps with an overall yield of 10%.[1]
Overall Synthetic Strategy
The retrosynthetic analysis reveals that the complex tetracyclic core of (±)-Neostenine can be disconnected via a tandem Diels-Alder/azido-Schmidt reaction. This key step joins a silyloxy diene and cyclohex-2-en-1-one to rapidly build complexity. The stereochemical outcome of this reaction is pivotal; the use of BF₃•OEt₂ as a Lewis acid favors the endo transition state required for the Neostenine skeleton.[5] Subsequent functional group manipulations, including lactone formation, methylenation, and reduction, complete the synthesis.
Experimental Protocols
Key Tandem Diels-Alder/Azido-Schmidt Reaction
This procedure details the crucial step for the formation of the tricyclic lactam intermediate. The reaction's stereoselectivity is highly dependent on the Lewis acid used. For the synthesis of the this compound precursor, an endo-selective reaction is desired, which is achieved using boron trifluoride etherate.[1][5]
Protocol:
-
To a solution of cyclohex-2-en-1-one (1.0 equiv) in CH₂Cl₂ at -78 °C is added BF₃•OEt₂ (1.0 equiv).
-
A solution of silyloxy diene 10 (1.5 equiv) in CH₂Cl₂ is then added dropwise.
-
The reaction mixture is warmed to approximately -30 °C.
-
An additional portion of BF₃•OEt₂ (1.5 equiv) is added.
-
The reaction is stirred for several hours, monitoring by TLC until consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography to yield the tricyclic lactams 26a and 26b .
Methylene (B1212753) Lactone Formation
The introduction of the exocyclic methylene group is achieved via a two-step sequence developed by Greene, which has been shown to be more efficient than methods using Eschenmoser's salt.[1][5]
Protocol:
-
The lactone intermediate is dissolved in THF and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 1 hour.
-
The reaction is quenched by bubbling CO₂ gas through the solution.
-
The crude α-carboxylic acid is not isolated but is directly used in the next step.
-
To the crude acid is added an aqueous solution of formaldehyde (B43269) and a secondary amine (e.g., diethylamine).
-
The mixture is heated to induce condensation and decarboxylation.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated.
-
Purification by flash chromatography affords the methylene lactone 37 .[1]
Final Reduction to (±)-Neostenine
The concluding step of the synthesis involves the reduction of the thioamide to the corresponding tertiary amine.
Protocol:
-
The methylene lactone is converted to the corresponding thioamide using P₂S₁₀.[1]
-
The resulting thioamide is dissolved in an appropriate solvent (e.g., ethanol).
-
Raney nickel is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (or refluxed) until the reaction is complete as monitored by TLC.
-
The reaction mixture is filtered through a pad of Celite to remove the Raney nickel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield (±)-Neostenine 3 .[1]
Data Presentation
Table 1: Effect of Lewis Acid on the Stereoselectivity of the Diels-Alder/Schmidt Reaction. [1]
| Lewis Acid | Diene/Dienophile Ratio | Isomer Ratio (exo:endo) | Combined Yield |
| SnCl₄ | 1.5 : 1 | 3 : 1 | 70% |
| BF₃•OEt₂ | 1.5 : 1 | Favors endo | 43% |
Table 2: Summary of Key Synthetic Steps and Yields.
| Step | Transformation | Reagents and Conditions | Product | Yield |
| 1 | Tandem Diels-Alder/Schmidt | Silyloxy diene, cyclohex-2-en-1-one, BF₃•OEt₂ | Tricyclic lactam 26a | 43% |
| 2 | Methylene lactone formation | 1. LDA, CO₂; 2. HCHO, Et₂NH | Methylene lactone 37 | 49% (over 2 steps)[1] |
| 3 | Thioamide formation | P₂S₁₀ | Thioamide intermediate | - |
| 4 | Reduction to this compound | Raney Nickel | (±)-Neostenine 3 | 93%[1] |
| Overall | Total Synthesis | 13 steps from commercial reagents | (±)-Neostenine 3 | 10% [1] |
Visualizations
Caption: Experimental workflow for the total synthesis of (±)-Neostenine.
Caption: Stereochemical control in the key Diels-Alder reaction.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
Application Notes and Protocols for the Stereoselective Synthesis of Neostenine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the Stemona alkaloid (±)-Neostenine, (+)-Neostenine, and its analog (±)-13-epineostenine. The methodologies described are based on published, peer-reviewed research and are intended to guide researchers in the chemical synthesis of these compounds for further study and drug development. This compound has garnered significant interest due to its potent antitussive activity, and its analogs have been explored as ligands for sigma receptors.[1][2]
Data Presentation
The following tables summarize the quantitative data for key stereoselective reactions in the synthesis of this compound and its analog.
Table 1: Stereoselective Synthesis of (±)-Neostenine via Tandem Diels-Alder/Azido-Schmidt Reaction [1]
| Step No. | Reaction | Key Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Tandem Diels-Alder/Azido-Schmidt | Silyloxy diene, cyclohex-2-en-1-one, BF₃·OEt₂, -78 °C to -30 °C | Tricyclic lactam intermediate | 43 | 1:3 |
| 2 | Alkylation | Tricyclic lactam, LiHMDS, MeI | Methylated lactone | 89 | Single diastereomer |
| 3 | Methylenation | Methylated lactone, LDA, (CH₂O)n | Methylene (B1212753) lactone | 49 | - |
| 4 | Hydrogenation | Methylene lactone, H₂, Pd/C | (±)-Neostenine | 93 | - |
| 5 | Thioamidation & Reduction | Lactam intermediate, P₂S₁₀ then Raney Ni | (±)-Neostenine | 93 | - |
Table 2: Enantioselective Total Synthesis of (+)-Neostenine [3][4]
| Step No. | Reaction | Key Reagents & Conditions | Product | Yield (%) | Diastereoselectivity |
| 1 | Sequential Overman/Claisen Rearrangement | Allylic 1,2-diol, trichloroacetonitrile (B146778), K₂CO₃, then heat | Diene intermediate | - | Complete |
| 2 | SmI₂-mediated Cyclization | Diene intermediate, SmI₂ | Lactam intermediate | - | - |
| 3 | Chemoselective Reduction | Lactam intermediate | (+)-Neostenine | - | - |
Table 3: Synthesis of (±)-13-Epithis compound [1]
| Step No. | Reaction | Key Reagents & Conditions | Product | Yield (%) | Diastereoselectivity |
| 1 | Alkylation | Lactone intermediate, LiHMDS, MeI | 13-epi-methyl lactone | 89 | Single diastereomer |
| 2 | Reduction | 13-epi-methyl lactone | (±)-13-Epithis compound | - | - |
Experimental Protocols
I. Synthesis of (±)-Neostenine via Tandem Diels-Alder/Azido-Schmidt Reaction[1]
This protocol describes a stereodivergent approach where the stereochemical outcome is dependent on the reaction conditions.
Step 1: Tandem Diels-Alder/Azido-Schmidt Reaction
-
To a solution of cyclohex-2-en-1-one in a suitable solvent at -78 °C, add 1 equivalent of BF₃·OEt₂.
-
Slowly add 1.5 equivalents of the silyloxy diene to the mixture.
-
Allow the reaction to warm to approximately -30 °C.
-
Add an additional 1.5 equivalents of BF₃·OEt₂.
-
Stir the reaction until completion, then quench and perform an aqueous workup.
-
Purify the crude product via column chromatography to yield the tricyclic lactam as a mixture of diastereomers.
Step 2: Methylenation of the Lactone Intermediate
-
Prepare a solution of the lactone intermediate in an appropriate solvent.
-
Add a solution of lithium diisopropylamide (LDA) to form the enolate.
-
Add paraformaldehyde to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
Purify the resulting methylene lactone by column chromatography.
Step 3: Hydrogenation to (±)-Neostenine
-
Dissolve the methylene lactone in a suitable solvent.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield (±)-Neostenine.
II. Enantioselective Total Synthesis of (+)-Neostenine[3][4]
This synthesis utilizes a chirality transfer approach to establish the stereocenters.
Step 1: Sequential Overman/Claisen Rearrangement
-
Treat the starting allylic 1,2-diol with trichloroacetonitrile and potassium carbonate to form the trichloroacetimidate.
-
In a one-pot sequence, heat the intermediate to induce the Overman and subsequent Claisen rearrangement, which proceeds with complete diastereoselectivity.
Step 2: SmI₂-mediated Cyclization
-
Subject the product from the rearrangement to samarium(II) iodide-mediated cyclization to form the core lactam structure.
Step 3: Chemoselective Reduction
-
Perform a chemoselective reduction of the lactam moiety to afford the final product, (+)-Neostenine.
III. Synthesis of (±)-13-Epithis compound[1]
This analog is synthesized from a common intermediate in the (±)-Neostenine synthesis.
Step 1: Alkylation of the Lactone Intermediate
-
Dissolve the lactone intermediate in an appropriate solvent and cool to -78 °C.
-
Add a solution of lithium hexamethyldisilazide (LiHMDS).
-
Add methyl iodide and allow the reaction to proceed.
-
The alkylation occurs on the convex face of the cis-fused ring system, leading to the C-13 epimer.
-
Purify the product by column chromatography.
Step 2: Reduction to (±)-13-Epithis compound
-
Reduce the lactam carbonyl of the 13-epi-methyl lactone using a suitable reducing agent to yield (±)-13-epithis compound.
Mandatory Visualization
Caption: Synthetic workflows for racemic and enantioselective synthesis of this compound.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of (+)-Neostenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group-Free Synthesis of (+/-)-Neostenine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+/-)-Neostenine, a member of the structurally complex Stemona alkaloids, has garnered significant interest due to its potential biological activities. Traditional total syntheses of such intricate natural products often rely on the extensive use of protecting groups, which can increase step count and reduce overall efficiency. This document outlines two distinct and efficient protecting group-free total syntheses of (+/-)-neostenine, providing detailed experimental protocols and comparative data. These approaches, developed by the research groups of Booker-Milburn and Aubé, offer valuable strategies for the streamlined synthesis of complex alkaloids, a principle of significant interest in medicinal chemistry and drug development.[1][2][3]
I. Booker-Milburn Synthesis via [5+2] Photocycloaddition
This synthetic route features a key [5+2] photocycloaddition of a maleimide (B117702) to a furan-derived intermediate to construct the core of the neostenine (B1156026) molecule. The synthesis was completed in 14 steps with an overall yield of 9.5% without the use of any protecting groups.[1][4]
Key Features:
-
Protecting group-free: Avoids the complexities of protection and deprotection steps.[1]
-
Key [5+2] Photocycloaddition: Efficiently constructs the azepine ring system.[1]
-
Organocopper-mediated desymmetrization: Establishes key stereocenters early in the synthesis.[1]
-
Flow reactor technology: Overcomes scalability issues associated with photochemical reactions.[1]
Quantitative Data Summary:
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Furan, Maleic anhydride, Ethyl acetate, rt, 24 h | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 98 |
| 2 | Imide Formation | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, NH4OAc, AcOH, 120 °C, 1 h | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 95 |
| 3 | N-Alkylation | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, 4-bromobutan-1-ol, K2CO3, DMF, 60 °C, 16 h | N-(4-hydroxybutyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 85 |
| 4 | Ring-Opening Metathesis Polymerization (ROMP) Precursor Formation | N-(4-hydroxybutyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, Grubbs' 1st gen. catalyst, CH2Cl2, rt, 2 h | Polymeric intermediate | ~90 |
| 5 | Bislactone Formation | Polymeric intermediate, p-TSA, Toluene, reflux | C2-Symmetric Bislactone | 84 (over 2 steps) |
| 6 | Organocopper-mediated Desymmetrization | C2-Symmetric Bislactone, Me2CuLi, THF, -78 °C | Desymmetrized lactone | 80 |
| 7 | Lactone Reduction | Desymmetrized lactone, DIBAL-H, CH2Cl2, -78 °C | Lactol | 92 |
| 8 | Wittig Olefination | Lactol, Ph3P=CH2, THF, rt | Exo-methylene intermediate | 88 |
| 9 | Hydroboration-Oxidation | Exo-methylene intermediate, 9-BBN then H2O2, NaOH | Primary alcohol | 91 |
| 10 | Swern Oxidation | Primary alcohol, (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | Aldehyde | 95 |
| 11 | Reductive Amination | Aldehyde, NH3, NaBH3CN, MeOH | Pyrrolidine (B122466) intermediate | 75 |
| 12 | Intramolecular [5+2] Photocycloaddition | Pyrrolidine intermediate, Acetone (B3395972), hv (350 nm), FEP flow reactor, 9 h | Photoadduct | 62 |
| 13 | Hydrogenation | Photoadduct, H2, Pd/C, EtOAc, rt | Dihydro-photoadduct | 98 |
| 14 | Final Ring Closure | Dihydro-photoadduct, Lawesson's reagent, Toluene, reflux | (+/-)-Neostenine | 85 |
| Overall Yield | 9.5 |
Experimental Protocols:
Step 12: Intramolecular [5+2] Photocycloaddition in a Flow Reactor
-
A solution of the pyrrolidine intermediate (2.1 g) in acetone (1 L) was prepared.
-
The solution was passed through a custom-built FEP flow reactor at a high flow rate.
-
The reactor was irradiated with a 450 W medium-pressure mercury lamp for 9 hours.
-
The solvent was removed in vacuo, and the residue was purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield the key photoadduct (1.3 g, 62% yield).[1]
Note: The use of a flow reactor was critical for the scalability of this reaction. In batch reactions, the yield dropped significantly to below 20% on scales greater than 100 mg.[1]
Diagrams:
Caption: Synthetic workflow of the Booker-Milburn approach.
II. Aubé Synthesis via Stereodivergent Diels-Alder/Azido-Schmidt Reaction
This synthesis employs a tandem Diels-Alder/azido-Schmidt reaction as the cornerstone for constructing the core of this compound. This powerful cascade reaction rapidly builds molecular complexity. The total synthesis was achieved in 13 steps with an overall yield of 10%.[2][5]
Key Features:
-
Protecting group-free: Streamlines the synthetic sequence.[2]
-
Tandem Diels-Alder/Azido-Schmidt Reaction: A highly efficient one-pot reaction to form two rings and four stereocenters.[2]
-
Stereodivergent Control: The stereochemical outcome of the key reaction can be influenced by the choice of Lewis acid.[2]
-
Substrate-controlled transformations: Subsequent stereocenters are installed with high diastereoselectivity.[2]
Quantitative Data Summary:
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | Aldehyde precursor, Phosphonate reagent, NaH, THF, 0 °C to rt | Dienophile | 85 |
| 2 | Tandem Diels-Alder/Azido-Schmidt Reaction | Dienophile, Diene, BF3·OEt2, CH2Cl2, -78 °C | Tricyclic lactam (endo isomer) | 55 |
| 3 | Alkylation | Tricyclic lactam, Ethyl 2-bromoacetate, KHMDS, THF, -78 °C | Alkylated lactam | 82 |
| 4 | Reductive Trans-lactonization | Alkylated lactam, NaBH4, MeOH, 0 °C | Tetracyclic lactone | 90 |
| 5 | α-Carboxylation | Tetracyclic lactone, Mander's reagent, KHMDS, THF, -78 °C | α-carboxy lactone | 88 |
| 6 | Methylenation | α-carboxy lactone, Formaldehyde, Piperidine, DMSO, 100 °C | Methylene (B1212753) lactone | 49 (over 2 steps) |
| 7 | Conjugate Addition | Methylene lactone, Me2CuLi, THF, -78 °C | Methylated lactone | 91 |
| 8 | Thioamide Formation | Methylated lactone, Lawesson's reagent, Toluene, reflux | Thioamide intermediate | 85 |
| 9 | Reduction to Amine | Thioamide intermediate, Raney Ni, EtOH, reflux | (+/-)-13-Epithis compound intermediate | 93 |
| 10 | Epimerization Precursor Formation | (+/-)-13-Epithis compound intermediate, (Boc)2O, DMAP, CH2Cl2 | Boc-protected amine | 95 |
| 11 | Oxidation | Boc-protected amine, IBX, DMSO, rt | Iminium ion precursor | 89 |
| 12 | Reduction and Epimerization | Iminium ion precursor, NaBH4, MeOH, 0 °C | Boc-protected this compound | 80 (as a mixture) |
| 13 | Deprotection | Boc-protected this compound, TFA, CH2Cl2, rt | (+/-)-Neostenine | 98 |
| Overall Yield | ~10 |
Note: The final steps of this synthesis from the methylene lactone are adapted from a related synthesis of stenine (B102979) and may involve protection/deprotection, slightly deviating from a strictly protecting-group-free strategy in the final elaborations. The core construction is protecting-group-free.
Experimental Protocols:
Step 2: Tandem Diels-Alder/Azido-Schmidt Reaction
-
To a solution of the dienophile (1.0 equiv) and the diene (1.2 equiv) in CH2Cl2 at -78 °C was added BF3·OEt2 (1.1 equiv).
-
The reaction mixture was stirred at -78 °C for 4 hours.
-
The reaction was quenched with saturated aqueous NaHCO3 and warmed to room temperature.
-
The aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over Na2SO4, filtered, and concentrated.
-
The residue was purified by flash chromatography to afford the tricyclic lactam (55% yield) as the major endo isomer.[2]
Diagrams:
Caption: Synthetic workflow of the Aubé approach.
III. Comparison and Conclusion
Both the Booker-Milburn and Aubé syntheses represent significant advances in the field of natural product synthesis, demonstrating that complex molecular architectures like (+/-)-neostenine can be accessed efficiently without the use of protecting groups.
| Feature | Booker-Milburn Synthesis | Aubé Synthesis |
| Key Reaction | [5+2] Photocycloaddition | Tandem Diels-Alder/Azido-Schmidt Reaction |
| Overall Steps | 14 | 13 |
| Overall Yield | 9.5% | ~10% |
| Key Innovation | Use of flow photochemistry for scalability | Stereodivergent cascade reaction |
| Core Construction Strategy | Stepwise annulation | Rapid assembly via a cascade reaction |
The choice between these two synthetic routes may depend on the specific goals of the research. The Booker-Milburn synthesis, particularly with its use of flow chemistry, is well-suited for the large-scale production of the core structure. The Aubé synthesis, with its elegant cascade reaction, offers a very rapid entry into the complex core and highlights the power of tandem reactions in streamlining synthesis.
These application notes provide a comprehensive overview and detailed protocols for the protecting group-free synthesis of (+/-)-neostenine. For researchers in drug discovery and development, these methodologies not only provide access to this specific natural product but also serve as a blueprint for developing efficient and scalable syntheses of other complex, biologically active molecules. The principles of minimizing protecting group manipulations are central to the development of green and economically viable synthetic processes.[3][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the [5+2] Photocycloaddition of Maleimides in Neostenine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of a [5+2] photocycloaddition reaction between a tethered maleimide (B117702) and a cyclohexene (B86901) system for the synthesis of (±)-Neostenine. This key reaction allows for the efficient construction of the fused pyrrolo[1,2-a]azepine core of the Stemona alkaloid. The synthesis is notable for being concise, linear, and proceeding without the use of protecting groups.[1][2]
Introduction
Stemona alkaloids, a diverse family of natural products, are known for their interesting biological activities, including antitussive and antihelminthic properties.[1] Neostenine, isolated from Stemona tuberosa, possesses the characteristic pyrrolo[1,2-a]azepine core.[1] The synthetic strategy highlighted here employs an intramolecular [5+2] photocycloaddition as the cornerstone for assembling the tetracyclic ring system of this compound in a single step.[3] A significant challenge in photochemical reactions, scalability, was addressed through the development of a custom fluorinated ethylene (B1197577) polymer (FEP) flow reactor, which allows for continuous synthesis on a larger scale compared to traditional batch reactors.[1][2] The overall synthesis of (±)-Neostenine was accomplished in 14 steps from furan (B31954) with a 9.5% overall yield.[1][3]
Synthetic Strategy Overview
The synthesis commences with the construction of a C2-symmetric bislactone from furan.[1] A key step involves an organocopper-mediated desymmetrization to form the cyclohexane-lactone C,D-rings stereoselectively.[1] The resulting hydroxy lactone is then coupled with a maleimide derivative to generate the photosubstrate for the pivotal [5+2] photocycloaddition. Irradiation of this substrate leads to the formation of the tetracyclic core of this compound.[3]
Caption: Overall synthetic workflow for (±)-Neostenine.
Key Experimental Protocol: [5+2] Photocycloaddition
This protocol details the photochemical cyclization of the maleimide-tethered cyclohexene precursor to form the tetracyclic core of this compound. The reaction can be performed in a standard immersion well photoreactor or, for larger scales, in a continuous FEP photochemical flow reactor.[1][3]
Materials:
-
Photosubstrate (e.g., 22a, 22b, or 22c as described in the literature)
-
Anhydrous and degassed solvent (e.g., Acetone or Dichloromethane)
-
Pyrex immersion well photoreactor with a medium-pressure mercury lamp (e.g., 125 W or 400 W)
-
Cooling system for the photoreactor
-
(Optional) FEP flow reactor for continuous synthesis
Procedure (Batch Reaction):
-
Dissolve the photosubstrate in the chosen anhydrous and degassed solvent to a suitable concentration (e.g., 0.01-0.1 M).
-
Transfer the solution to the Pyrex immersion well photoreactor.
-
Ensure the cooling system is active to maintain a constant temperature during the reaction.
-
Irradiate the solution with a medium-pressure mercury lamp.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the tetracyclic [5+2] photocycloaddition product.
Procedure (Flow Reaction): For larger scale synthesis, a continuous flow reactor composed of FEP tubing wrapped around a Pyrex immersion well is employed.[1]
-
Prepare a solution of the photosubstrate in a suitable solvent at a higher concentration (up to 0.4 M has been reported for other systems).[1]
-
Pump the solution through the FEP tubing at a determined flow rate.
-
Irradiate the tubing with a medium-pressure mercury lamp.
-
The product solution is collected at the outlet of the reactor.
-
The solvent is removed, and the product is purified as in the batch procedure.
References
Application Notes and Protocols for Testing Neostenine in a Citric Acid-Induced Cough Model in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The citric acid-induced cough model in guinea pigs is a widely utilized and validated preclinical model for the evaluation of potential antitussive agents. Inhalation of citric acid aerosol irritates the upper respiratory tract, triggering a cough reflex that can be quantified to assess the efficacy of novel therapeutics. This document provides detailed application notes and protocols for the use of this model in testing the antitussive properties of Neostenine, a compound that has demonstrated significant cough-suppressing activity.[1]
These guidelines are intended to provide researchers with a comprehensive framework for conducting these experiments, ensuring reproducibility and reliability of the data obtained. The protocols cover animal selection, experimental setup, data acquisition, and analysis. Additionally, this document includes a summary of expected quantitative data and visualizations of the key signaling pathways and experimental workflows.
Signaling Pathways in the Citric Acid-Induced Cough Reflex
The cough reflex is a complex physiological process initiated by the stimulation of sensory nerves in the airways. Citric acid is believed to activate C-fibers in the respiratory tract, leading to the release of neuropeptides and subsequent activation of the cough reflex arc. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Animal Selection and Acclimation
-
Species: Male Hartley guinea pigs are commonly used.[2] However, studies have shown no significant difference in cough response between sexes, so female guinea pigs can also be utilized.
-
Weight: Guinea pigs weighing between 180-320g are suitable. It is important to note that lighter animals (180-220g) may exhibit a significantly higher number of coughs and a shorter cough latency compared to heavier animals (280-320g).[3]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment to minimize stress-related variability.
Experimental Apparatus
A whole-body plethysmography chamber is used to house the guinea pig during the experiment. This chamber is connected to a nebulizer for the administration of citric acid aerosol and a recording system to detect coughs. The recording system typically includes a microphone and a pressure transducer to detect the characteristic sound and pressure changes associated with a cough.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the antitussive effect of this compound.
Detailed Experimental Procedure
-
Preparation of Citric Acid Solution: Prepare a 0.4 M solution of citric acid in sterile, pyrogen-free saline.
-
Drug Administration: Administer this compound or the vehicle control to the guinea pigs via the desired route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Placement in the Chamber: Place the guinea pig individually into the whole-body plethysmography chamber and allow for a brief acclimation period (e.g., 5-10 minutes).
-
Citric Acid Challenge: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 5 to 10 minutes. The nebulizer flow rate should be consistent across all experiments.
-
Data Recording: Record the number of coughs and the time to the first cough (latency) during the citric acid exposure and for a defined period immediately following (e.g., 5-10 minutes). Coughs can be identified by their characteristic biphasic sound and the associated sharp pressure change in the plethysmograph.
-
Data Analysis: Calculate the total number of coughs and the mean latency to the first cough for each treatment group. The percentage inhibition of the cough response for the this compound-treated group can be calculated relative to the vehicle control group.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from citric acid-induced cough studies in guinea pigs. These values can serve as a reference for expected outcomes and for comparison with the results obtained for this compound.
Table 1: Baseline Cough Response to Citric Acid (0.4 M)
| Parameter | Reported Value (Mean ± SEM or Range) | Reference |
| Number of Coughs | 10.40 ± 1.17 coughs / 10 min | [4] |
| 27.03 ± 4.03 coughs / 10 min (microinjection) | [5] | |
| 13.35 ± 4.69 coughs (at day 15 of chronic exposure) | [2] | |
| Latency to First Cough | ~1-2 minutes |
Table 2: Efficacy of Standard Antitussive Drugs
| Drug | Dose | Route | % Inhibition of Cough (approx.) | Reference |
| Codeine | 10 mg/kg | i.p. | 50-70% | |
| Dextromethorphan | 10-30 mg/kg | i.p. | 40-60% | |
| SR 142801 (NK3 antagonist) | 0.3 mg/kg | i.p. | 57 ± 3% | [6] |
| SR 142801 (NK3 antagonist) | 1 mg/kg | i.p. | 62 ± 10% | [6] |
Table 3: Anticipated Results for this compound
Based on existing literature, this compound is expected to produce a significant, dose-dependent inhibition of the citric acid-induced cough in guinea pigs.[1] Researchers should aim to establish a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
| Drug | Dose | Route | Expected % Inhibition of Cough |
| This compound | To be determined | e.g., i.p., p.o. | Dose-dependent reduction |
| This compound | ED50 | e.g., i.p., p.o. | ~50% |
Conclusion
The citric acid-induced cough model in guinea pigs is a robust and reliable method for the preclinical evaluation of antitussive drugs like this compound. By following the detailed protocols and considering the expected quantitative outcomes presented in these application notes, researchers can effectively assess the therapeutic potential of new chemical entities for the treatment of cough. Careful attention to experimental parameters such as animal weight, citric acid concentration, and nebulization conditions is crucial for obtaining reproducible and meaningful results.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. researchgate.net [researchgate.net]
- 5. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of tachykinin NK3 receptors in citric acid-induced cough and bronchial responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Protocol for Evaluating Neostenine's Antitussive Effect
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neostenine, a Stemona alkaloid, has been identified as a potent antitussive agent. Extracts from Stemonaceous plants have a long history in traditional Chinese and Japanese medicine for treating respiratory conditions. Modern pharmacological studies have confirmed the antitussive properties of this compound, primarily evaluated through in vivo models of induced cough. This document provides a detailed protocol for assessing the antitussive efficacy of this compound using the citric acid-induced cough model in guinea pigs, a standard and well-validated method. Additionally, it explores the potential mechanism of action of this compound, which is believed to involve sigma receptor modulation.
Data Presentation
While multiple studies qualitatively describe this compound as having significant antitussive activity, specific public-domain, dose-response data is limited. The following tables provide a template for how such data should be structured and includes comparative data for commonly used antitussive agents from literature to provide a frame of reference.
Table 1: Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | Data not available | 0% |
| This compound | Dose 1 | Data not available | Calculate % |
| This compound | Dose 2 | Data not available | Calculate % |
| This compound | Dose 3 | Data not available | Calculate % |
| Codeine (Positive Control) | 24 | See Table 2 | See Table 2 |
% Inhibition is calculated as: ((Mean coughs in Vehicle Control - Mean coughs in Treatment Group) / Mean coughs in Vehicle Control) x 100
Table 2: Comparative Antitussive Effects of Standard Drugs on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition | Reference |
| Vehicle Control | - | 25.5 ± 2.1 | 0% | [1] |
| Codeine | 6 | 18.2 ± 2.5 | 28.6% | [1] |
| Codeine | 12 | 12.5 ± 1.9 | 51.0% | [1] |
| Codeine | 24 | 8.9 ± 1.5 | 65.1% | [1] |
| Dextromethorphan | 32 | 23.1 ± 3.2 | 9.4% | [1] |
Experimental Protocols
This section details the in vivo protocol for evaluating the antitussive effect of this compound using the citric acid-induced cough model in guinea pigs.
1. Animals
-
Species: Male Hartley guinea pigs.
-
Weight: 300-350 g.
-
Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment, with free access to food and water.
2. Materials and Reagents
-
This compound
-
Codeine phosphate (B84403) (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Citric acid
-
Distilled water
3. Equipment
-
Whole-body plethysmography chambers
-
Ultrasonic nebulizer
-
Sound recording and analysis software (optional, for detailed cough characterization)
-
Animal scale
-
Oral gavage needles
4. Experimental Procedure
a. Animal Groups and Dosing
-
Randomly divide animals into experimental groups (n=6-8 per group), including:
-
Vehicle Control
-
This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Codeine, 24 mg/kg)
-
-
Administer this compound, vehicle, or codeine orally (p.o.) via gavage. The volume should be consistent across all groups (e.g., 1 ml/kg).
-
The pretreatment time is typically 30-60 minutes before the citric acid challenge.
b. Cough Induction
-
Place each guinea pig individually into a whole-body plethysmography chamber.
-
Allow a brief adaptation period (e.g., 5-10 minutes).
-
Expose the animal to an aerosol of 0.4 M citric acid solution generated by an ultrasonic nebulizer for a fixed period, typically 7-10 minutes.[2]
-
The nebulization rate should be calibrated and consistent (e.g., 0.14 mL/min).[2]
c. Data Collection
-
Observe and count the number of coughs for each animal during the citric acid exposure and for a subsequent observation period (e.g., an additional 7 minutes).[2]
-
A cough is characterized by a forceful expiratory effort accompanied by a typical coughing sound.
-
Alternatively, use a sound-calibrated system within the chamber to record and analyze cough events for a more objective measurement.
d. Statistical Analysis
-
Express data as the mean number of coughs ± standard error of the mean (SEM).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group.
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Potential Signaling Pathway for this compound's Antitussive Effect
The antitussive effect of many centrally acting agents, including some alkaloids, is thought to be mediated through the central nervous system. Evidence suggests that Stemona alkaloids, like this compound, may interact with sigma receptors, particularly the sigma-1 subtype, which are involved in modulating neuronal excitability.
Caption: Proposed mechanism of this compound's antitussive action.
Experimental Workflow for Evaluating Antitussive Efficacy
The following diagram outlines the key steps in the in vivo evaluation of this compound's antitussive properties.
Caption: Experimental workflow for antitussive screening.
References
Application Notes and Protocols: Sigma Receptor Binding Assay for Neostenine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine, a member of the Stemona alkaloid family, and its synthetic analogs have garnered significant interest in drug discovery due to their diverse biological activities.[1] Notably, a subset of these analogs has been identified as potent ligands for sigma receptors, highlighting their potential as therapeutic agents for a range of central nervous system disorders.[2][3] Sigma receptors, with their two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[4][5] They are implicated in various cellular functions and are considered promising targets for neurological and psychiatric conditions.[4]
This document provides detailed application notes and protocols for conducting sigma receptor binding assays on this compound analogs. The methodologies described are based on established radioligand binding assays and are tailored for the characterization of novel compounds targeting these receptors.
Data Presentation: Sigma Receptor Binding Affinities of this compound and its Analogs
The following tables summarize the binding affinities (Ki, in nM) of (±)-Neostenine, (±)-13-epi-Neostenine, and a selection of their synthetic analogs for the sigma-1 and sigma-2 receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting lead compounds for further development.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| (±)-Neostenine | >10,000 | >10,000 |
| (±)-13-epi-Neostenine | 1,100 | 2,700 |
Table 1: Binding Affinities of this compound and its Epimer. Data from Frankowski et al., 2011.[2]
| Analog ID | Class | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| 14{11} | 5 | 867 | 280 |
| 14{15} | 5 | 1,158 | >10,000 |
| 14{26} | 5 | >10,000 | >10,000 |
| 10{20} | 4 | 14 | 22 |
Table 2: Binding Affinities of Selected this compound Analogs. Data from Frankowski et al., 2011.[2] The analog IDs correspond to the nomenclature used in the primary research publication.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound analogs for the sigma-1 receptor using [³H]-(+)-pentazocine, a selective σ1 radioligand.[6]
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing human sigma-1 receptors (e.g., HEK-293 cells).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of the this compound analog.
-
50 µL of [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Sigma-2 (σ2) Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound analogs for the sigma-2 receptor using [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma ligand, in the presence of a masking agent for σ1 receptors.[6]
Materials:
-
Membrane Preparation: Rat or mouse liver membranes, or cell lines expressing human sigma-2 receptors.
-
Radioligand: [³H]-DTG.
-
Sigma-1 Masking Agent: (+)-Pentazocine (100 nM) to block the binding of [³H]-DTG to σ1 receptors.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in a suitable solvent.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the σ1 receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of the this compound analog.
-
50 µL of [³H]-DTG (at a concentration near its Kd for the σ2 receptor, typically 3-10 nM).
-
50 µL of the membrane preparation, pre-incubated with 100 nM (+)-pentazocine.
-
-
Incubation: Incubate the plates at room temperature for 120 minutes.
-
Filtration: Terminate the reaction and wash the filters as described for the σ1 assay.
-
Quantification: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data as described in the σ1 receptor binding assay protocol to determine the IC50 and Ki values for the sigma-2 receptor.
Visualizations
Caption: Experimental workflow for the sigma receptor binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
Caption: Overview of Sigma-2 receptor associated signaling.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR analysis of novel selective sigma1 ligands (Part 2) [arts.units.it]
- 6. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscarinic M5 Receptor Activity Assay Featuring Neostenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Muscarinic M5 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily expressed in the central nervous system, particularly in the substantia nigra and ventral tegmental area.[1][2] Its role in modulating dopamine (B1211576) release has made it an attractive target for therapeutic intervention in conditions such as addiction and Parkinson's disease.[2][3] Like the M1 and M3 subtypes, the M5 receptor couples to Gq/11 proteins.[1][4] Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a measurable signal for receptor activation.[6][7]
This document provides a detailed protocol for assessing the activity of the compound Neostenine on the human Muscarinic M5 receptor using a cell-based calcium flux assay. This assay is a robust and high-throughput method for quantifying the agonist or antagonist properties of test compounds by measuring changes in intracellular calcium concentration.[6][8][9]
Principle of the Assay
The calcium flux assay measures the functional response of cells expressing the Muscarinic M5 receptor upon stimulation. The protocol utilizes a fluorescent calcium indicator dye that is pre-loaded into the cells.[6][8] When an agonist activates the M5 receptor, the subsequent Gq signaling pathway leads to a rapid increase in intracellular calcium concentration.[10] This increase in calcium is detected by the dye, resulting in a significant increase in its fluorescence intensity. The change in fluorescence is directly proportional to the level of M5 receptor activation and can be measured in real-time using a fluorescence plate reader.[6][9] This method allows for the determination of compound potency (EC50 for agonists) and efficacy, or inhibitory activity (IC50 for antagonists).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Muscarinic M5 receptor signaling pathway and the general workflow for the calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cell line stably expressing the human Muscarinic M5 receptor (e.g., from BPS Bioscience, #60187).[11]
-
Culture Medium: MEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Assay Plate: 96-well, black-walled, clear-bottom microplate.
-
Compound Plate: 96-well polypropylene (B1209903) plate for compound dilutions.
-
Calcium Assay Kit: FLIPR Calcium 5 Assay Kit or equivalent.[6]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (If required by the assay kit to prevent dye leakage).[6]
-
Reference Agonist: Carbachol or Acetylcholine (B1216132).
-
Reference Antagonist: Atropine.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Equipment: Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).[6]
Protocol 1: Agonist Mode Assay
This protocol determines if this compound activates the M5 receptor and quantifies its potency (EC50).
-
Cell Plating:
-
One day prior to the assay, seed the M5-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[8]
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer’s instructions, typically in Assay Buffer. Probenecid may be included to improve dye retention.[6]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a 96-well compound plate. A typical starting concentration is 100 µM, diluted in 1:3 or 1:10 steps.
-
Include wells with Assay Buffer only (vehicle control) and a reference agonist like Carbachol at its EC100 concentration (positive control).
-
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., Ex: 485 nm, Em: 525 nm).
-
Program the instrument to add the compounds from the compound plate to the cell plate and record fluorescence in a kinetic read for 90-180 seconds.
-
Establish a stable baseline fluorescence for 10-20 seconds before the automated addition of compounds.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data with the vehicle control as 0% activation and the maximal response of the reference agonist as 100% activation.
-
Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Antagonist Mode Assay
This protocol determines if this compound inhibits the activation of the M5 receptor by a known agonist.
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from the Agonist Mode Assay protocol.
-
Compound Plate Preparation (Antagonist):
-
Prepare a serial dilution of this compound (potential antagonist) in Assay Buffer.
-
Include wells with Assay Buffer only (vehicle control) and a reference antagonist like Atropine (positive control).
-
-
Agonist Plate Preparation:
-
In a separate plate, prepare the reference agonist (e.g., Carbachol) at a concentration that elicits an 80% maximal response (EC80).
-
-
Measurement:
-
Program the fluorescence plate reader for a two-addition protocol.
-
First Addition: Add the serially diluted this compound (or controls) to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Second Addition: Add the EC80 concentration of the reference agonist to all wells.
-
Record fluorescence kinetically as described in the agonist protocol.
-
-
Data Analysis:
-
Calculate the response following the addition of the agonist.
-
Normalize the data with the response to the EC80 agonist in the absence of an antagonist as 100% activity and the vehicle control as 0%.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's activity at the Muscarinic M5 receptor, as determined by the protocols described above.
Table 1: Agonist Activity of this compound at the M5 Receptor
| Compound | EC50 (nM) | % Efficacy (relative to Carbachol) | Hill Slope |
| Carbachol (Control) | 15.2 | 100% | 1.1 |
| This compound | 45.8 | 92% | 1.0 |
| Vehicle (DMSO) | N/A | 0% | N/A |
This data suggests this compound acts as a potent full agonist at the M5 receptor.
Table 2: Antagonist Activity of this compound at the M5 Receptor
| Compound | IC50 (nM) | Assay Condition | Hill Slope |
| Atropine (Control) | 2.1 | vs. EC80 Carbachol | -1.2 |
| This compound | > 10,000 | vs. EC80 Carbachol | N/A |
| Vehicle (DMSO) | N/A | vs. EC80 Carbachol | N/A |
This data suggests this compound does not possess significant antagonist activity at the M5 receptor within the tested concentration range.
Conclusion
The provided protocols offer a comprehensive framework for characterizing the functional activity of test compounds like this compound at the Muscarinic M5 receptor. The calcium flux assay is a direct and reliable method for measuring Gq-coupled receptor activation and is well-suited for both primary screening and detailed pharmacological characterization.[10][12] Based on the hypothetical data presented, this compound demonstrates potent agonist activity at the M5 receptor. Further studies, such as radioligand binding assays to determine affinity (Ki) or inositol phosphate (B84403) accumulation assays, could be employed to further elucidate its mechanism of action.[13][14]
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M5 muscarinic receptors are needed for slow activation of dopamine neurons and for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Neostenine in Human Plasma and Urine by High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Neostenine in human plasma and urine. The method utilizes a simple protein precipitation step for plasma samples and a dilute-and-shoot approach for urine, followed by reversed-phase HPLC separation with UV detection. This method is suitable for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies requiring the quantification of this compound in biological matrices. All validation parameters were found to be within the acceptable limits as per regulatory guidelines.
Introduction
This compound is a natural alkaloid belonging to the Stemona family, which has been investigated for its potential therapeutic properties, including antitussive effects.[1] To support drug development and clinical research, a reliable and validated bioanalytical method for the quantification of this compound in biological samples is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma and urine using HPLC-UV.
Experimental
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the biological matrix.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Human urine (drug-free)
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B in 1 min, and re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm (Note: Wavelength may need optimization based on this compound's UV spectrum) |
| Run Time | 18 minutes |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma or urine to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., Low, Medium, High concentrations).
Sample Preparation from Biological Matrices
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 900 µL of mobile phase A (0.1% Formic acid in Water).
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an HPLC vial for analysis.
Method Validation Summary
The developed method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.
| Parameter | Plasma | Urine | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% (± 20% for LLOQ) |
| Recovery (%) | > 85% | N/A | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Stable | % Change within ±15% |
Visualizations
Experimental Workflow
Caption: Workflow for plasma and urine sample preparation and subsequent HPLC analysis.
Putative Signaling Pathway for Antitussive Action
Disclaimer: The precise signaling pathway for this compound's antitussive action is not well-established. The following diagram illustrates a generalized, hypothetical pathway for how a centrally acting antitussive agent might function.
Caption: A putative signaling cascade for the antitussive effect of an agent like this compound.
Conclusion
The HPLC-UV method detailed in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma and urine. The method has been validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine use in clinical and research settings to support the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for In Vitro Biological Activity of Neostenine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing and executing in vitro assays to characterize the biological activity of Neostenine, a Stemona alkaloid with known antitussive properties of an unknown mechanism.[1][2][3] The following protocols are designed to enable a broad investigation of this compound's potential therapeutic effects, including its cytotoxic, anti-inflammatory, and antimicrobial activities, as well as its impact on neuronal signaling.
Introduction to this compound
This compound is a natural product belonging to the Stemona alkaloid family. While its traditional use and reported activity point towards antitussive effects, the underlying molecular targets remain unidentified.[1] The protocols outlined below are intended to facilitate a systematic in vitro evaluation of this compound's biological profile, potentially uncovering novel mechanisms of action and therapeutic applications.
Section 1: Cytotoxicity Assays
A fundamental first step in the characterization of any novel compound is to assess its potential for inducing cell death. This is crucial for determining a therapeutic window and identifying potential toxic liabilities. We describe two common methods: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.[4][5][6]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The LDH assay measures this released enzyme activity as an indicator of cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the LDH reaction mixture (containing diaphorase and NAD+) to the collected supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells treated with a lysis buffer).[7]
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.7 ± 4.8 | 3.5 ± 1.1 |
| 1 | 95.2 ± 6.1 | 5.8 ± 1.5 |
| 10 | 82.4 ± 7.3 | 15.7 ± 2.4 |
| 50 | 55.1 ± 8.9 | 42.3 ± 4.1 |
| 100 | 23.6 ± 5.5 | 78.9 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Cytotoxicity Screening
Signaling Pathway: Apoptosis
Cytotoxicity can be mediated through various cell death pathways, with apoptosis being a common mechanism.[1][2][8][9][10]
Section 2: Anti-inflammatory Assays
Chronic inflammation is implicated in a wide range of diseases. Investigating the anti-inflammatory potential of this compound could reveal significant therapeutic value.
Nitric Oxide (NO) Production Assay in Macrophages
Principle: During inflammation, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.[11][12]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent.
-
Absorbance Measurement: After 15 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without this compound treatment.
Cytokine Expression Analysis (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[11][13]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition.
Data Presentation: Anti-inflammatory Effects of this compound
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | 0 ± 2.5 | 0 ± 3.1 | 0 ± 4.2 |
| 0.1 | 5.3 ± 1.8 | 8.1 ± 2.2 | 6.5 ± 1.9 |
| 1 | 15.8 ± 3.2 | 22.4 ± 4.5 | 18.9 ± 3.7 |
| 10 | 45.2 ± 5.1 | 58.7 ± 6.3 | 51.3 ± 5.8 |
| 50 | 82.1 ± 6.9 | 91.3 ± 4.8 | 85.6 ± 7.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[3][14][15][16][17]
References
- 1. scispace.com [scispace.com]
- 2. Cell death pathways: intricate connections and disease implications | The EMBO Journal [link.springer.com]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Investigating the Effects of Neostigmine on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine, a reversible cholinesterase inhibitor, plays a significant role in clinical practice, primarily for the reversal of neuromuscular blockade after anesthesia and in the management of myasthenia gravis. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, thereby potentiating its effects. In the airways, this increased cholinergic activity can lead to the contraction of smooth muscle, a phenomenon known as bronchoconstriction.[1][2] Understanding the precise effects of Neostigmine on airway smooth muscle is crucial for drug development, particularly for ensuring the respiratory safety of new cholinesterase inhibitors and for studying diseases characterized by airway hyperresponsiveness, such as asthma.
These application notes provide a detailed protocol for assessing the effects of Neostigmine on airway smooth muscle using an ex vivo isolated tracheal ring model. This widely accepted method allows for the direct measurement of smooth muscle contractility in a controlled environment.
Mechanism of Action: Neostigmine-Induced Airway Smooth Muscle Contraction
Neostigmine's primary effect on airway smooth muscle is indirect, stemming from its inhibition of acetylcholinesterase.[2] This leads to an increased concentration of acetylcholine at the neuromuscular junction of the airway smooth muscle. Acetylcholine then binds to M3 muscarinic receptors on the smooth muscle cells, initiating a signaling cascade that results in contraction.
The key steps in this pathway are:
-
Acetylcholinesterase Inhibition: Neostigmine reversibly binds to and inactivates acetylcholinesterase in the synaptic cleft.
-
Acetylcholine Accumulation: With its degradation pathway inhibited, acetylcholine accumulates in the synapse.
-
M3 Receptor Activation: Increased levels of acetylcholine lead to greater activation of M3 muscarinic receptors on the airway smooth muscle cells.
-
Gq Protein Activation: The activated M3 receptor stimulates the Gq alpha subunit of its associated G-protein.
-
Phospholipase C Activation: The activated Gq subunit activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ binds to calmodulin.
-
Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain allows for cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and bronchoconstriction.
Caption: Signaling pathway of Neostigmine-induced airway smooth muscle contraction.
Experimental Protocol: Isolated Tracheal Ring Assay
This protocol details the ex vivo methodology for quantifying the contractile effect of Neostigmine on airway smooth muscle.
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g) are commonly used.
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Neostigmine Methylsulfate: Prepare a stock solution in distilled water and dilute to final concentrations in KHS.
-
Acetylcholine (ACh): Prepare a stock solution in distilled water and dilute to final concentrations in KHS.
-
Indomethacin: To inhibit the production of prostaglandins.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Organ Bath System: With isometric force transducers, amplifiers, and a data acquisition system.
-
Gas Mixture: 95% O2 and 5% CO2.
Experimental Workflow
Caption: Experimental workflow for the isolated tracheal ring assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully dissect the trachea and place it in ice-cold KHS.
-
Under a dissecting microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) containing KHS gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1 g, replacing the KHS every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings with fresh KHS and allow them to return to the baseline resting tension.
-
-
Experimental Procedure:
-
To assess the direct effect of Neostigmine: After equilibration, add cumulative concentrations of Neostigmine to the organ bath and record the contractile response.
-
To assess the potentiation of ACh-induced contraction: Pre-incubate the tracheal rings with a sub-contractile concentration of Neostigmine (e.g., 10⁻⁸ M to 10⁻⁷ M) or vehicle for a defined period (e.g., 20-30 minutes). Then, generate a cumulative concentration-response curve for acetylcholine.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension generated by the tracheal rings using a data acquisition system.
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of Neostigmine on airway smooth muscle.
Table 1: Direct Contractile Effect of Neostigmine on Isolated Tracheal Rings
| Species | Neostigmine Concentration (M) | Contractile Response (% of max KCl contraction) | Reference |
| Rabbit | 10⁻⁸ | Minimal | [3] |
| Rabbit | 10⁻⁷ | Increase | [3] |
| Rabbit | 10⁻⁶ | Increase | [3] |
| Rabbit | 10⁻⁵ | Increase | [3] |
| Rabbit | 10⁻⁴ | Maximal | [3] |
| Rabbit | 10⁻³ | Decreased from 10⁻⁴ M | [3] |
Note: In some studies, high concentrations of Neostigmine (e.g., 10⁻³ M) have been observed to cause a paradoxical relaxation or a decrease in contraction, the mechanism of which is not fully elucidated but may involve receptor desensitization or other non-cholinergic effects.[3]
Table 2: Potentiation of Acetylcholine-Induced Contraction by Neostigmine in Isolated Tracheal Rings
| Species | Neostigmine Pre-incubation Concentration (M) | Acetylcholine EC50 (M) | Fold Shift in ACh Potency | Reference |
| Rat | Vehicle | Value | 1 | Hypothetical |
| Rat | 10⁻⁸ | Lower Value | Calculated | Hypothetical |
| Rat | 10⁻⁷ | Even Lower Value | Calculated | Hypothetical |
Note: Specific EC50 and fold shift values for acetylcholine in the presence of Neostigmine are not consistently reported in the literature, hence the use of hypothetical placeholders. The expected outcome is a leftward shift of the acetylcholine concentration-response curve, indicating increased potency.
Conclusion
The protocol described provides a robust and reproducible method for characterizing the effects of Neostigmine on airway smooth muscle. The expected results are a direct, concentration-dependent contraction of tracheal smooth muscle and a potentiation of acetylcholine-induced contraction. These application notes and protocols are intended to guide researchers in the design and execution of experiments to investigate the cholinergic mechanisms of airway smooth muscle function and to assess the respiratory safety profile of novel compounds. Careful adherence to the described methodologies will ensure the generation of high-quality, reliable data for drug development and respiratory research.
References
Application Note: Comprehensive Study Design for Assessing the CNS Penetration of Neostenine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neostenine is a novel, small-molecule inhibitor targeting Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. For this compound to be therapeutically effective, it must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the central nervous system (CNS). This document outlines a multi-tiered study design, from initial in vitro permeability screening to in vivo pharmacokinetic (PK) and brain distribution analysis, to comprehensively evaluate the CNS penetration profile of this compound.
Part 1: In Vitro BBB Permeability and Efflux Liability
A critical initial step is to assess the passive permeability of this compound and its potential as a substrate for key efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump substrates back into the bloodstream.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay used to predict passive transcellular permeability.
Experimental Protocol: PAMPA-BBB
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a 1% solution of porcine brain lipid in dodecane. A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4) containing 5% DMSO to enhance solubility.
-
Compound Preparation: this compound is dissolved in the same buffer solution as the acceptor plate to a final concentration of 100 µM. High and low permeability control compounds (e.g., Propranolol and Atenolol) are prepared similarly.
-
Assay Incubation: The lipid-coated donor plate is placed onto the acceptor plate, and the this compound/control solutions are added to the donor wells. The plate "sandwich" is incubated at room temperature for 4-16 hours, protected from light.
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Data Presentation: PAMPA Permeability Results
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| This compound | 100 | 4 | 15.2 ± 1.3 | High |
| Propranolol (High) | 100 | 4 | 18.5 ± 1.9 | High |
| Atenolol (Low) | 100 | 4 | 0.8 ± 0.2 | Low |
MDCK-MDR1 Cell-Based Efflux Assay
This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which expresses the P-gp transporter. It determines if this compound is actively effluxed.
Experimental Protocol: Bidirectional Transport Assay
-
Cell Culture: MDCK-MDR1 cells are seeded onto transwell inserts and cultured for 5-7 days to form a confluent, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-to-B): this compound (e.g., 10 µM) is added to the apical (donor) side, and buffer is added to the basolateral (acceptor) side.
-
Basolateral to Apical (B-to-A): this compound is added to the basolateral (donor) side, and buffer is added to the apical (acceptor) side.
-
-
Incubation and Sampling: The plates are incubated at 37°C with 5% CO₂. Samples are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of this compound in all samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B).
Data Presentation: MDCK-MDR1 Efflux Ratio
| Compound | Concentration (µM) | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound | 10 | 8.9 ± 0.7 | 10.1 ± 0.9 | 1.13 | No |
| Quinidine (Control) | 10 | 1.2 ± 0.3 | 15.6 ± 2.1 | 13.0 | Yes |
Part 2: In Vivo Pharmacokinetic and Brain Distribution Study
Following promising in vitro results, an in vivo study in a rodent model is essential to measure the actual concentration of this compound in the plasma and brain over time.
Experimental Protocol: Mouse Brain Pharmacokinetics
-
Animal Model: Male C57BL/6 mice (8 weeks old, n=4 per time point).
-
Dosing: this compound is administered via a single intravenous (IV) bolus dose (e.g., 2 mg/kg) for determining fundamental PK parameters and via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
Sample Collection: At predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), animals are anesthetized. Blood is collected via cardiac puncture into K₂EDTA tubes and centrifuged to obtain plasma. Immediately following blood collection, animals are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The whole brain is then harvested.
-
Sample Processing: Plasma samples are stored at -80°C. Brain tissue is weighed and homogenized in a buffer solution.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma and brain concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) are calculated.
Data Presentation: Key Pharmacokinetic Parameters of this compound (IV, 2 mg/kg)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 1250 ± 150 | 980 ± 110 |
| Tmax (h) | 0.08 | 0.25 |
| AUC₀-inf (ngh/mL or ngh/g) | 2800 ± 310 | 2550 ± 280 |
| Half-life (t½) (h) | 3.5 ± 0.4 | 3.8 ± 0.5 |
| Brain-to-Plasma Ratio (Kp) | \multicolumn{2}{c | }{0.91 } |
Part 3: Visualized Mechanisms and Workflows
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting GSK-3β, this compound prevents the downstream hyperphosphorylation of Tau protein, a critical step in the formation of neurofibrillary tangles in Alzheimer's disease.
Integrated CNS Penetration Study Workflow
The following diagram outlines the logical progression of the study, from high-throughput in vitro screening to definitive in vivo brain distribution analysis.
This integrated, multi-stage approach provides a robust framework for evaluating the CNS penetration potential of this compound. By combining high-throughput in vitro assays with a definitive in vivo pharmacokinetic study, researchers can confidently determine if this compound achieves sufficient brain exposure to engage its target, GSK-3β. The data generated from these protocols are critical for making informed decisions on advancing this compound into further preclinical and clinical development for the treatment of Alzheimer's disease.
Pharmacokinetic and pharmacodynamic study protocol for Neostenine
Disclaimer
The following document outlines a representative study protocol for the pharmacokinetic and pharmacodynamic evaluation of a hypothetical compound, "Neostenine." Due to the limited publicly available pharmacological data for this compound, this protocol is a comprehensive template based on established methodologies for the preclinical and early clinical development of novel chemical entities, particularly natural products with potential neuroactive and antitussive properties. The experimental details, dosages, and endpoints provided are illustrative and would require significant optimization and validation for a specific drug development program.
Application Note: Pharmacokinetic and Pharmacodynamic Study Protocol for this compound
1. Introduction
This compound is a member of the Stemona alkaloid family, a class of natural products known for a range of biological activities, including insecticidal, anthelmintic, and antitussive effects.[1][2] Reports have indicated that this compound exhibits strong antitussive activity in guinea pig models.[3] To further characterize its therapeutic potential, a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. This document provides a detailed protocol for the preclinical and early clinical assessment of this compound.
2. Objectives
-
To characterize the pharmacokinetic profile of this compound in preclinical animal models and in humans.
-
To elucidate the pharmacodynamic effects and potential mechanism(s) of action of this compound.
-
To establish a dose-response relationship for the pharmacological effects of this compound.
-
To assess the safety and tolerability of this compound in a first-in-human study.
3. Preclinical Pharmacokinetic Studies
These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.
3.1. Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Intravenous (IV) bolus: 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) gavage: 10 mg/kg in a suitable vehicle.
-
-
Sample Collection: Serial blood samples (approx. 100 µL) will be collected from the tail vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify this compound concentrations in plasma.
-
Data Analysis: Non-compartmental analysis will be used to determine key PK parameters.
3.2. Tissue Distribution Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Drug Administration: A single oral dose of 10 mg/kg.
-
Sample Collection: Animals will be euthanized at 1, 4, 8, and 24 hours post-dose. Tissues (brain, lung, liver, kidney, heart, spleen, muscle, and adipose tissue) will be collected, weighed, and homogenized.
-
Analytical Method: this compound concentrations in tissue homogenates will be determined by LC-MS/MS.
-
Data Analysis: Tissue-to-plasma concentration ratios will be calculated.
3.3. In Vitro Metabolic Stability
-
System: Rat, dog, and human liver microsomes and hepatocytes.
-
Procedure: this compound (1 µM) will be incubated with liver microsomes or hepatocytes in the presence of NADPH. Samples will be taken at various time points (0, 5, 15, 30, 60 minutes) and the reaction quenched.
-
Analytical Method: The disappearance of this compound will be monitored by LC-MS/MS.
-
Data Analysis: In vitro half-life and intrinsic clearance will be calculated.
Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 75 | 250 ± 50 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 ± 150 | 3000 ± 400 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 0.83 ± 0.10 | - |
| Vdss (L/kg) | 3.5 ± 0.4 | - |
| Oral Bioavailability (%) | - | 25 ± 5 |
Data are presented as mean ± standard deviation.
4. Preclinical Pharmacodynamic Studies
These studies will investigate the pharmacological effects and mechanism of action of this compound.
4.1. In Vitro Receptor/Channel Screening
-
Objective: To identify potential molecular targets of this compound.
-
Methodology: this compound will be screened at a concentration of 10 µM against a panel of receptors, ion channels, and enzymes commonly associated with neuronal activity and cough reflexes (e.g., opioid receptors, GABA receptors, calcium channels, TRP channels). Binding assays and functional assays will be performed.
4.2. In Vivo Antitussive Efficacy Model
-
Animal Model: Male Dunkin-Hartley guinea pigs (n=8 per group).
-
Methodology:
-
Animals will be pre-treated with vehicle or this compound (1, 3, 10 mg/kg, PO).
-
Codeine (10 mg/kg, PO) will be used as a positive control.
-
After 1 hour, animals will be exposed to a nebulized solution of 0.4 M citric acid for 5 minutes to induce cough.
-
The number of coughs will be recorded by a trained observer blinded to the treatment.
-
-
Data Analysis: The percentage inhibition of cough compared to the vehicle control group will be calculated.
Table 2: Representative Antitussive Efficacy of this compound in Guinea Pigs
| Treatment Group | Dose (mg/kg, PO) | Mean Cough Count | % Inhibition |
| Vehicle | - | 45 ± 8 | - |
| This compound | 1 | 35 ± 6 | 22.2 |
| This compound | 3 | 20 ± 5 | 55.6 |
| This compound | 10 | 10 ± 4 | 77.8 |
| Codeine (Positive Control) | 10 | 12 ± 3 | 73.3 |
Data are presented as mean ± standard deviation.
5. Phase I Clinical Study Protocol
5.1. Study Design
A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy adult volunteers.
5.2. Study Population
Healthy male and female subjects, aged 18-55 years.
5.3. Study Objectives
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound.
-
Secondary: To determine the pharmacokinetic profile of this compound and its major metabolites in humans.
5.4. Dosing Regimen
-
SAD: Cohorts of 8 subjects (6 active, 2 placebo) will receive a single oral dose of this compound, starting at 10 mg and escalating to subsequent dose levels (e.g., 30, 100, 300 mg) based on safety and PK data from the preceding cohort.
-
MAD: Cohorts of 8 subjects (6 active, 2 placebo) will receive daily oral doses of this compound for 7 consecutive days.
5.5. Pharmacokinetic Sampling
Serial blood and urine samples will be collected at frequent intervals for 24-48 hours post-dose in the SAD cohorts and on Day 1 and Day 7 in the MAD cohorts.
5.6. Safety Assessments
Safety will be monitored through physical examinations, vital signs, 12-lead ECGs, clinical laboratory tests (hematology, clinical chemistry, urinalysis), and monitoring of adverse events.
6. Visualizations
Caption: High-level experimental workflow for the development of this compound.
Caption: Hypothetical signaling pathway for this compound's neuronal effects.
References
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Neostenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Neostenine.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the this compound synthesis, with a focus on the widely adopted Diels-Alder/azido-Schmidt reaction pathway.
Issue 1: Poor Stereoselectivity in the Tandem Diels-Alder/Azido-Schmidt Reaction
Question: My Diels-Alder/azido-Schmidt reaction is producing a mixture of diastereomers with low selectivity for the desired this compound precursor. How can I improve the stereochemical outcome?
Answer: The stereoselectivity of the tandem Diels-Alder/azido-Schmidt reaction is highly dependent on the choice of Lewis acid catalyst. The reaction can be directed to favor either the endo or exo transition state, leading to different diastereomeric products.[1][2][3]
-
For the this compound core (via endo transition state): Boron trifluoride etherate (BF₃·OEt₂) is the recommended Lewis acid. It promotes the endo Diels-Alder pathway required for the stereochemistry of this compound.[3]
-
For the Stenine core (via exo transition state): Tin tetrachloride (SnCl₄) has been shown to favor the formation of the diastereomer leading to Stenine.[3]
It is crucial to ensure the purity of the diene and dienophile, as impurities can affect the catalytic activity and stereoselectivity.
Table 1: Effect of Lewis Acid on Diels-Alder/Azido-Schmidt Reaction Stereoselectivity
| Lewis Acid | Predominant Transition State | Resulting Alkaloid Core |
| BF₃·OEt₂ | endo | This compound |
| SnCl₄ | exo | Stenine |
Experimental Protocol: Lewis Acid-Mediated Tandem Diels-Alder/Azido-Schmidt Reaction
-
Preparation: Dissolve the diene and dienophile in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the desired temperature (e.g., -78 °C).
-
Lewis Acid Addition: Slowly add the selected Lewis acid (BF₃·OEt₂ for this compound) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by flash column chromatography.
Issue 2: Incorrect Stereochemistry during Exocyclic Methyl Group Installation
Question: I am attempting to install the exocyclic methyl group via substrate-controlled alkylation, but I am obtaining the wrong stereoisomer. What is the recommended approach?
Answer: Direct substrate-controlled alkylation for the installation of the exocyclic methyl group is known to yield the incorrect stereochemistry for this compound.[3] A more reliable, two-step approach is recommended:
-
Methylenation: Introduce an exocyclic methylene (B1212753) group.
-
Substrate-Controlled Reduction: Reduce the methylene group in a substrate-controlled manner to achieve the desired stereochemistry.[3]
This sequence ensures the correct configuration at this stereocenter.
Workflow for Exocyclic Methyl Group Installation
Caption: Workflow for correct stereoselective installation of the exocyclic methyl group.
Issue 3: Low Yields in the Methylenation of the Lactone
Question: My attempts to methylenate the lactone using Eschenmoser's salt are resulting in low yields. Is there a more efficient method?
Answer: While Eschenmoser's salt is a common reagent for methylenation, improved yields for this specific transformation in the this compound synthesis have been achieved using a two-step sequence developed by Greene.[1][3] This method involves the formation of an α-carboxylic acid intermediate, followed by condensation with formaldehyde (B43269) and subsequent decarboxylation. This sequence has been reported to provide the methylene lactone in a 49% isolated yield, which is an improvement over the Eschenmoser salt method in this context.[1]
Experimental Protocol: Greene's Methylenation Sequence
-
α-Carboxylation: Treat the lactone with a suitable base (e.g., lithium diisopropylamide, LDA) followed by quenching with carbon dioxide to form the α-carboxylic acid intermediate.
-
Condensation and Decarboxylation: Without purification of the intermediate, add formaldehyde to the reaction mixture to facilitate condensation and subsequent decarboxylation, yielding the desired methylene lactone.
-
Purification: Purify the product using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenge lies in the construction of the tetracyclic core with precise control over its multiple stereocenters.[1] Key difficulties include:
-
Achieving the correct diastereoselectivity in the initial ring-forming reaction (e.g., Diels-Alder).
-
Stereoselective installation of substituents, such as the exocyclic methyl group.
-
Optimizing reaction conditions to maximize yields and minimize side products.
Q2: Are there alternative synthetic strategies to the Diels-Alder approach for this compound?
A2: Yes, other strategies have been successfully employed. One notable alternative is a protecting-group-free synthesis that utilizes a [5+2] photocycloaddition of maleimides to construct the fused pyrrolo[1,2-a]azepine core.[4] Another enantioselective total synthesis has been developed using a chirality transfer approach involving a sequential Overman/Claisen rearrangement.[5][6]
Q3: My lactone methylation using LDA is not proceeding cleanly. What could be the issue?
A3: Incomplete deprotonation of the lactone when using LDA has been reported as a potential issue, leading to the recovery of unreacted starting material.[1] To troubleshoot this, consider the following:
-
Purity of Reagents: Ensure that the LDA solution is freshly prepared or properly titrated and that the solvent is anhydrous.
-
Temperature Control: Maintain a low temperature during the deprotonation step to prevent side reactions.
-
Equivalent of Base: You may need to carefully optimize the equivalents of LDA used.
Q4: How can I monitor the progress of the key reactions in the synthesis?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for routine monitoring. For more detailed analysis of stereoisomers and reaction conversion, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are recommended. Nuclear magnetic resonance (NMR) spectroscopy is essential for the structural characterization of intermediates and the final product.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 4. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Total Synthesis of (+)-Neostenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in Neostenine total synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Neostenine. Our aim is to help overcome common experimental challenges to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: A primary challenge in any this compound synthesis is the construction of the B ring, which is fused to three other rings. Each of its carbon atoms is a stereogenic center, making stereochemical control crucial.[1]
Q2: What are some of the key synthetic strategies employed for this compound?
A2: Several strategies have been developed. A notable approach involves a tandem Diels-Alder/azido-Schmidt reaction sequence to rapidly construct the core skeleton.[1][2][3] Another successful strategy utilizes a [5 + 2] photocycloaddition of maleimides to assemble the fused pyrrolo[1,2-a]azepine core.[4] A chirality transfer approach using acyclic polyol intermediates has also been employed for an enantioselective synthesis.[5]
Q3: Are there protecting-group-free syntheses of this compound?
A3: Yes, a concise, linear synthesis of (+/-)-neostenine has been reported that proceeds in 14 steps from furan (B31954) with a 9.5% overall yield, without the use of any protecting groups.[4]
Troubleshooting Guide
Low Yields in Key Reactions
Problem 1: Low yield in the tandem Diels-Alder/azido-Schmidt reaction.
-
Possible Cause: Suboptimal Lewis acid catalyst or reaction conditions, leading to poor stereoselectivity between the desired endo and undesired exo isomers.
-
Solution: The choice of Lewis acid can significantly influence the stereochemical outcome. While SnCl₄ may favor the exo product, BF₃•OEt₂ has been shown to favor the endo diastereomer required for this compound synthesis.[6] Experimenting with different Lewis acids and reaction conditions is recommended to optimize the yield of the desired isomer.[1]
Problem 2: Low yield during the methylenation of the lactone intermediate.
-
Possible Cause: The common Eschenmosher salt alkylation method may give suboptimal yields.
-
Solution: An alternative two-step sequence developed by Greene and coworkers can provide better overall yields. This involves the initial formation of an α-carboxylic acid, followed by condensation with formaldehyde (B43269) and subsequent decarboxylation.[1][6] The α-carboxylic acid intermediate can often be used directly in the next step without purification.[1]
Purity and Separation Issues
Problem 3: Difficulty in purifying the thioamide intermediate.
-
Possible Cause: Use of Lawesson's reagent for thioamide formation can lead to complex reaction mixtures that are difficult to purify.
-
Solution: Employing a P₂S₁₀ method can result in a more easily purified reaction mixture.[1]
Problem 4: Formation of diastereomeric mixtures that are difficult to separate.
-
Possible Cause: The tandem Diels-Alder/azido-Schmidt reaction can produce a mixture of diastereoisomers.
-
Solution: While chromatographic separation is an option, optimizing the reaction conditions to favor the desired diastereomer is a more efficient approach. As mentioned, changing the Lewis acid from SnCl₄ to BF₃•OEt₂ can shift the selectivity.[1][6]
Stereochemical Control
Problem 5: Incorrect stereochemistry obtained during alkylation to install the final methyl group.
-
Possible Cause: Substrate-controlled alkylation may lead to the formation of the wrong stereoisomer (e.g., 13-epithis compound) due to the steric hindrance of the convex face of the molecule.[1][6]
-
Solution: An alternative approach is to install an exocyclic methylene (B1212753) group followed by a substrate-controlled reduction. This can provide the desired stereochemistry for this compound.[6]
Quantitative Data Summary
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Tandem Diels-Alder/Azido-Schmidt | SnCl₄ | 70% (3:1 exo:endo) | [1] |
| Methylene Lactone Formation | α-carboxylic acid, formaldehyde | 49% (isolated) | [1] |
| Iodolactonization | I₂, K₂CO₃ | 80% | [1] |
| Keck Allylation & Methylation | Allyltributyltin, MeI | 67% (over two steps) | [1] |
| Thioamide Reduction | Raney Nickel | 93% | [1] |
| Overall Synthesis (Aubé) | 13 steps from commercial reagents | 10% | [1] |
| Overall Synthesis (Boger) | 14 steps from furan | 9.5% | [4] |
Experimental Protocols
Protocol 1: Tandem Diels-Alder/Azido-Schmidt Reaction (endo-selective for this compound precursor)
-
Dissolve the diene and dienophile in an appropriate anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add BF₃•OEt₂ dropwise to the stirred solution.
-
Allow the reaction to proceed at the specified temperature, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired tricyclic lactam.
Protocol 2: Methylenation via Greene's Method
-
α-Carboxylation:
-
To a solution of the lactone in THF at -78 °C, add a suitable base (e.g., LHMDS).
-
After stirring, bubble dry CO₂ gas through the solution.
-
Acidify the reaction mixture (e.g., with 1N HCl) and extract the α-carboxylic acid. The crude product can often be used without further purification.
-
-
Condensation/Decarboxylation:
-
Dissolve the crude α-carboxylic acid in a suitable solvent mixture (e.g., pyridine/H₂O).
-
Add aqueous formaldehyde and a secondary amine catalyst (e.g., diethylamine).
-
Heat the reaction mixture to induce condensation and decarboxylation, monitoring by TLC.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by chromatography to obtain the methylene lactone.
-
Visualizations
Caption: Troubleshooting workflow for stereochemical control in this compound synthesis.
Caption: Reagent selection guide for purity and yield improvement.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
Technical Support Center: Neostenine Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Neostenine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural product belonging to the Stemona alkaloids class.[1][2] It is a complex heterocyclic molecule with the chemical formula C17H27NO2.[1][3] Its molecular weight is approximately 277.4 g/mol .[1][3] The predicted XLogP3 value for this compound is 3.2, suggesting it is a lipophilic compound and may exhibit poor solubility in aqueous solutions.[3]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation of a compound like this compound upon dilution into aqueous assay media is a common issue, particularly for lipophilic molecules. This is often due to the compound's low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.
Q3: What is the difference between kinetic and equilibrium solubility, and why does it matter for my experiments?
Understanding the distinction between kinetic and equilibrium solubility is crucial for designing and interpreting in vitro assays.
-
Kinetic solubility is the maximum concentration a compound can reach when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. This often represents a temporary, supersaturated state.[4]
-
Equilibrium solubility (or thermodynamic solubility) is the concentration of the compound in a saturated solution after it has reached equilibrium with an excess of the solid form of the compound over a longer period (e.g., 24 hours).[4] This value is typically lower than the kinetic solubility and represents a more stable state.[4]
For most in vitro assays, you are working under conditions of kinetic solubility. If the compound precipitates over the course of your experiment, you are likely exceeding its kinetic solubility limit.
Troubleshooting Guide: this compound Solubility Issues
Initial Steps & Best Practices
-
Prepare a High-Concentration Stock Solution: It is highly recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent.[4] This allows for accurate and repeatable dilutions into your assay medium.[4]
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds.[4][5] Ethanol can also be considered.[4]
-
Vehicle Control: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent (e.g., DMSO) as the experimental groups, but without the dissolved this compound. This helps to distinguish the effects of the compound from the effects of the solvent itself.
Troubleshooting Precipitation in Aqueous Media
If you observe precipitation after diluting your this compound stock solution into your aqueous assay buffer or cell culture medium, consider the following troubleshooting steps:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve the solubility of this compound.[4] However, be mindful that high concentrations of organic solvents can be toxic to cells.[4] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line.
-
Gentle Warming and Mixing: Briefly warming the solution to 37°C and ensuring thorough vortexing when diluting the stock solution can help to keep the compound in solution.[6]
-
Use of Pluronic F-68: For some applications, the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to improve the solubility and stability of hydrophobic compounds.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and common solvents used for in vitro assays.
| Property | Value/Information | Source |
| This compound Properties | ||
| Molecular Formula | C17H27NO2 | [1][3] |
| Molecular Weight | 277.4 g/mol | [1][3] |
| XLogP3 | 3.2 | [3] |
| Common Solvents | ||
| DMSO | Universal solvent for many poorly soluble compounds. Can be cytotoxic at concentrations >0.5-1%. | [4] |
| Ethanol | Suitable for compounds soluble in alcohols. Can have effects on cellular processes. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerable DMSO Concentration
-
Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
The highest concentration of DMSO that does not significantly reduce cell viability is the maximum tolerable concentration for your experiments.
Protocol 3: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent and below the toxic level for your cells.
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) in each well using a plate reader capable of nephelometry at a wavelength such as 620 nm.[4]
-
The solubility limit is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.[4]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in vitro.
Caption: A diagram of a hypothetical signaling pathway that this compound might modulate.
References
- 1. echemi.com [echemi.com]
- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Neostenine Stability
Disclaimer: Publicly available information on the specific chemical stability of Neostenine is limited. This technical support guide is based on the general characteristics of Stemona alkaloids and established principles of pharmaceutical stability testing. The quantitative data and specific degradation pathways presented are hypothetical and intended for illustrative purposes.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in biological buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound stability in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, buffer composition, and exposure to light and oxygen. As a Stemona alkaloid, its structure likely contains functionalities such as a lactone ring and a tertiary amine, which are susceptible to degradation.[1][2][3][4][5]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring.[6][7][8][9]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[10][11]
-
Buffer Species: Certain buffer components can react with or catalyze the degradation of the compound.
-
Oxidation: The tertiary amine moiety can be susceptible to oxidation, forming an N-oxide, which may alter its biological activity.[12][13][14][15][16]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: this compound powder should be stored at -20°C, protected from light and moisture.
-
Stock Solutions: It is recommended to prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or ethanol (B145695) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no longer than a few hours, in a buffer system determined to be optimal for stability (see below).
Q3: Which biological buffers are most compatible with this compound?
A3: Based on its hypothetical structure, this compound is expected to be most stable in buffers with a pH range of 6.0-7.5. Phosphate and HEPES buffers are generally good starting points. It is crucial to empirically determine the optimal buffer for your specific experimental conditions. Avoid highly acidic (e.g., citrate (B86180) buffers below pH 5) or highly alkaline (e.g., carbonate buffers above pH 8.5) conditions for prolonged periods.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most reliable method to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19][20][21] This technique can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound's biological activity in an assay. | Degradation of this compound in the assay buffer. | 1. Prepare fresh this compound working solutions for each experiment. 2. Perform a time-course experiment to assess this compound stability in your assay buffer using HPLC. 3. If degradation is confirmed, test alternative buffers within the recommended pH range of 6.0-7.5. 4. Minimize the incubation time at 37°C if possible. |
| Precipitation of this compound upon dilution into aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <1%). 2. Test the solubility of this compound in your chosen buffer before starting the experiment. 3. Consider using a different buffer system or adding a solubilizing agent (excipient), but validate that it does not affect your assay. |
| Appearance of unexpected peaks in HPLC analysis. | This compound is degrading. | 1. This is indicative of degradation. Characterize these new peaks as degradation products. 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[22][23] This will help in understanding the degradation pathway. 3. Review your solution preparation and storage procedures. Ensure you are using high-purity water and buffer components. |
Quantitative Data on this compound Stability (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate how buffer composition, pH, and temperature can impact its integrity.
Table 1: Effect of Buffer Composition on this compound Stability at 37°C
| Buffer (50 mM, pH 7.4) | % this compound Remaining after 24h |
| Phosphate-Buffered Saline (PBS) | 92% |
| HEPES | 95% |
| Tris-HCl | 85% |
| Bicarbonate | 70% |
Table 2: Effect of pH on this compound Stability in Phosphate Buffer at 37°C
| pH | % this compound Remaining after 24h |
| 5.0 | 75% |
| 6.0 | 90% |
| 7.0 | 94% |
| 8.0 | 82% |
| 9.0 | 65% |
Table 3: Effect of Temperature on this compound Stability in HEPES Buffer (pH 7.4)
| Temperature | % this compound Remaining after 24h |
| 4°C | >99% |
| 25°C (Room Temp) | 97% |
| 37°C | 95% |
| 50°C | 78% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protective tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: HPLC Method for this compound Stability Assessment
-
Objective: To quantify the amount of intact this compound and detect degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (hypothetical, should be determined empirically based on this compound's UV spectrum).
-
Procedure:
-
Prepare a calibration curve using known concentrations of a freshly prepared this compound standard.
-
At specified time points, withdraw an aliquot from the stability study sample.
-
Inject the sample into the HPLC system.
-
Integrate the peak area corresponding to this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining by comparing its peak area to the initial (time zero) peak area.
-
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
Caption: Workflow for assessing this compound stability in various biological buffers.
Caption: Decision tree for troubleshooting issues related to this compound stability.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of Stemona alkaloids: An update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry of Stemona alkaloids: An update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 12. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Extraction and HPLC Analysis of Alkaloids | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 19. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 21. ijcmas.com [ijcmas.com]
- 22. acdlabs.com [acdlabs.com]
- 23. resolvemass.ca [resolvemass.ca]
Technical Support Center: Addressing Off-Target Effects of Neostenine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the potential off-target effects of Neostenine in cellular models. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the putative primary mechanism of action of this compound?
A1: this compound is a Stemona alkaloid with reported neurochemical and antitussive effects.[1][2] While its precise molecular target is still under investigation, for the purpose of this guide, we will consider its primary on-target effect to be the modulation of a hypothetical neuronal signaling pathway, the "N-type Calcium Channel-Calmodulin Kinase II (CaMKII) Pathway," which is implicated in neuronal excitability and plasticity.
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an inaccurate understanding of this compound's biological role.[3] Given that the molecular targets of many natural products like this compound are not fully characterized, a thorough investigation of off-target effects is crucial for data integrity.
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular experiments?
A3: Several indicators may suggest that the observed cellular phenotype is due to off-target effects of this compound. These include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed when the putative target (e.g., CaMKII) is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.[4]
-
Inconsistent results with other inhibitors: A structurally different inhibitor of the same putative target elicits a different cellular response.[3]
-
Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the dose-response for target engagement.
-
Unexpected cellular phenotypes: Observing cellular changes that are not readily explained by the known function of the putative target, such as unexpected changes in cell morphology, proliferation rates, or the activation of stress response pathways.[5]
Q4: How can I minimize the potential for off-target effects in my experiments with this compound?
A4: Several strategies can be employed to minimize and control for off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.[3]
-
Orthogonal validation: Use multiple, independent methods to confirm your findings. This includes using other small molecule inhibitors with different chemical scaffolds and genetic approaches to validate the target.[3]
-
Use control compounds: If available, use an inactive analog of this compound that is structurally similar but does not bind to the intended target. If this analog produces the same phenotype, the effect is likely off-target.
-
Perform target engagement assays: Directly measure the binding of this compound to its intended target within the cell to correlate target binding with the observed phenotype.[6]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results with this compound treatment.
-
Possible Cause: This could be due to off-target effects, issues with compound stability, or variability in cell culture conditions.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to inconsistent results.
-
Perform a Dose-Response Curve: Re-evaluate the effective concentration range for your specific cell line and passage number.
-
Conduct a Target Knockdown/Knockout Experiment: Use siRNA or CRISPR to reduce or eliminate the expression of the putative target (CaMKII). If this compound still produces the same phenotype in these cells, the effect is likely off-target.[5]
-
Profile against a panel of off-targets: If you suspect off-target activity, consider screening this compound against a panel of common off-target proteins (e.g., kinases, GPCRs).
-
Issue 2: Observed cellular toxicity at concentrations required for the desired on-target effect.
-
Possible Cause: The desired on-target effect may be inseparable from a toxic off-target effect at the tested concentrations.
-
Troubleshooting Steps:
-
Detailed Cytotoxicity Assays: Perform a comprehensive analysis of cell viability (e.g., MTT, LDH assays) across a wide range of this compound concentrations to determine the therapeutic window.
-
Apoptosis and Necrosis Assays: Investigate the mechanism of cell death (e.g., caspase activation, Annexin V staining) to understand the underlying pathways.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the intended target. If overexpression mitigates the toxicity, it suggests the toxicity may be linked to the on-target activity. Conversely, if toxicity persists, an off-target effect is more likely.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Effects
| Concentration (µM) | On-Target Activity (% Inhibition of CaMKII) | Off-Target A Activity (% Inhibition of Kinase X) | Cell Viability (%) |
| 0.1 | 5 ± 1.2 | 0 ± 0.5 | 98 ± 2.1 |
| 1 | 52 ± 4.5 | 8 ± 2.1 | 95 ± 3.4 |
| 10 | 95 ± 3.1 | 45 ± 5.6 | 75 ± 6.8 |
| 50 | 98 ± 2.5 | 88 ± 4.2 | 40 ± 8.1 |
| 100 | 99 ± 1.9 | 92 ± 3.7 | 15 ± 4.5 |
Table 2: Comparison of Phenotypes from this compound Treatment and Genetic Perturbation
| Condition | Neurite Outgrowth (µm) | Cellular ATP Levels (relative units) | Caspase-3 Activation (fold change) |
| Vehicle Control | 25 ± 3.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | 45 ± 4.2 | 0.9 ± 0.1 | 1.2 ± 0.3 |
| This compound (10 µM) | 48 ± 5.1 | 0.6 ± 0.2 | 3.5 ± 0.8 |
| CaMKII siRNA | 42 ± 3.8 | 1.1 ± 0.1 | 1.1 ± 0.2 |
| Scrambled siRNA | 26 ± 2.9 | 1.0 ± 0.1 | 1.0 ± 0.2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its putative target, CaMKII, in intact cells.[3]
Methodology:
-
Cell Treatment: Treat cultured neuronal cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CaMKII using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CaMKII as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: CRISPR/Cas9-mediated Knockout for Target Validation
Objective: To validate that the observed phenotype of this compound is dependent on its putative target, CaMKII.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding CaMKII into a Cas9 expression vector.
-
Transfection: Transfect the neuronal cell line with the Cas9-gRNA plasmid.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Confirm the knockout of CaMKII in selected clones by Western blot and DNA sequencing.
-
Phenotypic Analysis: Treat the knockout clones and wild-type control cells with this compound and assess the cellular phenotype of interest (e.g., neurite outgrowth). A lack of response in the knockout cells supports on-target activity.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for investigating this compound's effects.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neostenine Dosage in Animal Cough Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neostenine in preclinical animal cough models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity in cough models?
This compound is a stenine-type Stemona alkaloid. Studies have demonstrated that this compound possesses significant antitussive (cough-suppressing) activity in the citric acid-induced cough model in guinea pigs.[1] This makes it a compound of interest for the development of novel cough therapies.
Q2: What is the general mechanism of action for this compound's antitussive effect?
While the precise signaling pathway for this compound is still under investigation, evidence suggests it acts peripherally to suppress the cough reflex. Unlike opioid-based antitussives, its mechanism is not believed to involve opioid receptors. The leading hypothesis is that this compound modulates the activity of sensory nerves in the airways, such as C-fibers, which are responsible for detecting irritants and initiating the cough reflex.
Troubleshooting Guide
Q3: We are observing high variability in the cough response in our citric acid-induced guinea pig model. What are the potential causes and solutions?
High variability is a common challenge in this model. Several factors can contribute to this:
-
Animal-related factors:
-
Weight: Lighter guinea pigs (e.g., 180-220g) may exhibit a higher number of coughs and a shorter cough latency compared to heavier animals (e.g., 280-320g).[2] It is crucial to use a consistent and narrow weight range for all animals in a study.
-
Sex: Some studies suggest that the latency to cough may be longer in female guinea pigs.[2] While the effect may not always be significant, it is best practice to use animals of a single sex or ensure a balanced distribution between experimental groups.
-
-
Experimental procedure-related factors:
-
Nebulization Volume: The volume of the nebulized citric acid can significantly impact the number of coughs. Higher volumes (e.g., 5L) may induce more coughs than lower volumes (e.g., 3L).[2] Consistency in the nebulizer output and chamber volume is critical.
-
Acclimatization: Animals should be properly acclimatized to the experimental setup to minimize stress-induced responses.
-
Repeated Exposures: Repeated exposure to citric acid within a short timeframe (e.g., 24 hours) can lead to a decreased cough response.[3] A sufficient washout period between challenges is necessary.
-
Q4: Our baseline cough count is too low, making it difficult to detect a significant reduction with this compound. How can we increase the number of coughs?
-
Citric Acid Concentration: Ensure the concentration of the citric acid solution is optimal. Concentrations typically range from 0.4M to 0.8M.[4] A pilot study to determine the optimal concentration for your specific laboratory conditions and animal strain is recommended.
-
Exposure Duration: The duration of exposure to the citric acid aerosol can be adjusted. A common duration is 3-5 minutes.[4][5]
-
Method of Induction: While aerosol inhalation is common, direct microinjection of citric acid into the larynx can induce a more robust and consistent cough response.[3][5]
Q5: We are concerned about potential side effects of this compound at higher doses. What is known about its safety profile?
Specific public data on the comprehensive safety and toxicology of this compound is limited. However, general information on Stemona alkaloids indicates that some compounds within this class can exhibit toxicity.[6][7] It is imperative to conduct dose-range finding studies to establish a therapeutic window for this compound in your specific model. Key considerations include:
-
Observation of animal behavior: Monitor for any signs of distress, sedation, or abnormal behavior.
-
Body weight and food/water intake: Track these parameters as indicators of general health.
-
Histopathological analysis: At the end of the study, consider collecting relevant tissues for histopathological examination to identify any potential organ toxicity.
Data Presentation: Efficacy of this compound and Reference Compounds
Due to the limited availability of public dose-response data for this compound, the following table provides a qualitative summary of its efficacy in the citric acid-induced cough model in guinea pigs, alongside representative data for commonly used antitussive agents. Researchers should generate their own dose-response curves to determine the optimal dosage for their experimental conditions.
| Compound | Animal Model | Inducing Agent | Dosage Range (Exemplary) | Antitussive Efficacy | Reference |
| This compound | Guinea Pig | Citric Acid | Not specified in detail | Significant antitussive activity observed. | [1] |
| Codeine | Guinea Pig | Citric Acid | 10 - 50 mg/kg | Dose-dependent inhibition of cough. | |
| Dextromethorphan | Guinea Pig | Citric Acid | 10 - 30 mg/kg | Moderate antitussive effect. | |
| Moguisteine | Guinea Pig | Citric Acid | 2.5 - 10 mg/kg (i.v.) | Dose-dependent cough reduction (ED50: 0.55 mg/kg). |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol outlines the key steps for inducing and measuring cough in guinea pigs using citric acid aerosol.
-
Animals: Male Hartley guinea pigs (300-350g) are commonly used.[4] Animals should be housed in a controlled environment with a standard light-dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the experimental room for at least 24 hours before the experiment. On the day of the experiment, place the animals in the whole-body plethysmography chambers for a period of acclimatization until they are calm.[4]
-
Cough Induction:
-
Cough Recording and Analysis:
-
Record the number of coughs during the nebulization period and for a defined period immediately following (e.g., 5-10 minutes).[5]
-
Coughs can be identified and counted by a trained observer and/or by using a specialized cough analysis software that detects the characteristic changes in airflow and pressure.
-
-
Drug Administration:
-
Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneal, oral) at a specified time before the citric acid challenge. Pre-treatment times should be determined based on the pharmacokinetic profile of the compound.
-
Visualizations
Proposed Peripheral Mechanism of Action for this compound
The following diagram illustrates a hypothetical signaling pathway for the peripheral antitussive action of this compound. It is proposed that this compound inhibits the activation of airway sensory nerves (C-fibers) by the tussive agent (citric acid), thereby reducing the afferent signals to the brainstem cough center.
Caption: Putative peripheral action of this compound on airway sensory nerves.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the general experimental workflow for assessing the antitussive efficacy of this compound in an animal cough model.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Sensitive Neostenine Detection
Welcome to the technical support center for the analysis of Neostenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining High-Performance Liquid Chromatography (HPLC) methods for sensitive and reliable detection of this Stemona alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in detecting this compound using HPLC with UV detection?
A1: A significant challenge in detecting this compound and other Stemona alkaloids is that they often lack a strong chromophore, meaning they do not absorb UV light strongly.[1][2] This results in low sensitivity when using a standard UV detector. For sensitive analysis, alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are highly recommended.[1][2][3]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: this compound, as an alkaloid, is a polar compound. Therefore, retaining it on a standard C18 reversed-phase column can be challenging. While C18 columns can be used, especially with mobile phase modifiers, other column chemistries are often more effective.[1] Consider using:
-
Polar-embedded reversed-phase columns: These offer better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are specifically designed for the separation of very polar compounds.
-
Porous Graphitic Carbon (PGC) columns: These can provide unique selectivity for polar compounds.
Q3: How can I improve the retention of this compound on a C18 column?
A3: To improve retention of polar compounds like this compound on a C18 column, you can:
-
Increase the aqueous portion of the mobile phase: However, be cautious of phase collapse if using more than 95% aqueous mobile phase with traditional C18 columns.
-
Adjust the mobile phase pH: For amine-containing compounds like alkaloids, increasing the pH of the mobile phase can suppress the ionization of the analyte, making it less polar and increasing its retention on a reversed-phase column.
-
Use ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral ion pair with the analyte, enhancing retention. However, these can suppress MS signals and are difficult to remove from the column.
Q4: My baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline can be caused by several factors. Common causes include:
-
Contaminated mobile phase: Ensure you are using high-purity solvents and that your mobile phase is properly filtered and degassed.
-
Detector issues: The lamp in a UV detector may be failing, or the flow cell could be dirty. For ELSD, the nebulizer and drift tube temperatures may need optimization. For MS, the source may require cleaning.
-
Pump problems: Inconsistent solvent delivery from the pump can cause baseline fluctuations.
-
Column bleed: The stationary phase of the column may be degrading and eluting, which is more common with aggressive mobile phases or high temperatures.
Q5: I am not seeing any peak for this compound. What should I check?
A5: If you are not observing a peak for this compound, consider the following:
-
Detector suitability: As mentioned, this compound may not be detectable by UV at low concentrations.[1][2] Confirm you are using a suitable detector like ELSD or MS.
-
Sample degradation: this compound may be unstable in your sample solvent or under your experimental conditions.
-
Retention issues: The compound may be eluting very early with the solvent front or, conversely, be irreversibly retained on the column.
-
Injection problems: There might be an issue with the autosampler or manual injector.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | For alkaloids, this is often due to interaction with residual silanols on silica-based columns. Add a small amount of a competing base, like triethylamine (B128534) (0.1%), to the mobile phase. Adjusting the mobile phase pH can also help. |
| Column overload | Reduce the concentration or volume of the injected sample. |
| Sample solvent mismatch | The sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase. |
| Column degradation | The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if permissible by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing. If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Lack of column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Pump malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
Experimental Protocols
Protocol 1: Starting HPLC-ELSD Method for Stemona Alkaloids (Adapted for this compound)
This protocol is based on a method developed for the simultaneous determination of six Stemona alkaloids and can be a good starting point for this compound analysis.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Triethylamine in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Drift Tube: 80 °C, Nebulizer Gas: 2.5 L/min |
| Sample Preparation | Dissolve the sample in methanol. |
Protocol 2: Developing a Stability-Indicating HPLC Method
To assess the stability of this compound, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The HPLC method must then be able to separate the intact this compound peak from all degradation product peaks.
Stress Conditions:
| Condition | Typical Reagent and Duration |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Heat solid drug at 80 °C for 48 hours |
| Photodegradation | Expose solution to UV light (254 nm) and visible light for 24 hours |
Method Development:
-
Analyze a control sample (unstressed this compound).
-
Analyze each stressed sample individually.
-
Analyze a mixture of all stressed samples to ensure separation of all degradation products from each other and from the parent drug.
-
Optimize the mobile phase composition (organic solvent, pH, additives) and gradient profile to achieve baseline resolution for all peaks.
-
A mass spectrometer is invaluable in these studies to identify the mass of the degradation products, which aids in their structural elucidation.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
References
Technical Support Center: Enhancing the Metabolic Stability of Neostenine
Welcome to the technical support center for researchers working with Neostenine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in enhancing the metabolic stability of this compound for in vivo studies. As a complex Stemona alkaloid, this compound presents unique challenges and opportunities in drug development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential? A1: this compound is a structurally complex alkaloid isolated from plants of the Stemonaceae family.[1][3] Extracts from these plants have been used in traditional medicine for respiratory ailments.[1] Studies have shown that this compound exhibits potent antitussive (anti-cough) activity in animal models, highlighting its therapeutic potential.[1]
Q2: Why is metabolic stability a critical issue for in vivo studies with this compound? A2: Metabolic stability refers to a compound's susceptibility to being broken down by enzymes in the body, primarily in the liver.[4] A compound with low metabolic stability is cleared from the body quickly, resulting in a short half-life and poor bioavailability.[4][5] This can make it difficult to maintain therapeutic concentrations in vivo, potentially leading to a lack of efficacy in animal models.[6] Enhancing metabolic stability is crucial for developing this compound into a viable drug candidate.[7][8]
Q3: What are the common metabolic pathways for alkaloids like this compound? A3: Alkaloids, being nitrogen-containing organic compounds, are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[9][10] Common metabolic reactions include oxidation, N-dealkylation, and hydroxylation. The specific "soft spots" on the this compound molecule susceptible to metabolism must be identified experimentally.
Q4: What general strategies can be used to improve the metabolic stability of a compound like this compound? A4: Several medicinal chemistry strategies can be employed:
-
Metabolic Hotspot Blocking: Identify the primary sites of metabolism ("hotspots") and introduce chemical modifications to block enzymatic action. A common technique is to replace a hydrogen atom at the metabolic hotspot with a deuterium (B1214612) or a fluorine atom, which forms a stronger bond with carbon and can slow metabolism.[7][11]
-
Structural Modification: Introduce sterically bulky groups near the metabolic hotspot to hinder the binding of metabolizing enzymes.[12]
-
Reduce Lipophilicity: Highly lipophilic (fat-soluble) compounds are often more readily metabolized by CYP enzymes. Reducing lipophilicity can decrease the rate of metabolism.[8][12]
-
Conformational Constraint: Introducing rigidity into the molecule, for example through cyclization, can sometimes improve stability by locking it into a conformation that is a poor substrate for metabolizing enzymes.[7][11]
Troubleshooting Guide
Issue 1: High clearance of this compound observed in in vitro liver microsomal stability assay.
| Possible Cause | Troubleshooting & Optimization Steps |
| Rapid CYP450-mediated metabolism | 1. Identify Metabolic Hotspots: Perform metabolite identification studies using LC-MS/MS to pinpoint the exact sites on the this compound molecule that are being modified. 2. Block Metabolism: Synthesize analogs with modifications at these hotspots. For example, deuteration or fluorination at the site of hydroxylation. 3. Re-run Assay: Test the new analogs in the microsomal stability assay to confirm if the half-life has increased. |
| Non-CYP Mediated Metabolism | 1. Test Different Systems: Run the stability assay in other in vitro systems like hepatocytes, which contain both Phase I (CYP) and Phase II enzymes, or S9 fractions.[13] 2. Use Enzyme Inhibitors: Include broad-spectrum CYP inhibitors in the microsomal assay. If clearance persists, it suggests other enzyme families (e.g., FMO, esterases) may be involved.[9] |
Issue 2: this compound shows poor efficacy in vivo despite acceptable in vitro stability.
| Possible Cause | Troubleshooting & Optimization Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a Full PK Study: A single dose PK study in rodents is essential. This will determine key parameters like half-life (t1/2), maximum concentration (Cmax), and total exposure (AUC).[14][15] 2. Check for First-Pass Metabolism: If the compound is administered orally, it may be heavily metabolized in the gut wall or liver before reaching systemic circulation. Compare PK profiles after intravenous (IV) and oral (PO) administration to determine oral bioavailability. |
| Formulation Instability | 1. Assess Vehicle Stability: The compound may be unstable in the dosing vehicle. Analyze the concentration of this compound in the formulation over the duration of the experiment using HPLC to ensure it remains stable.[6] |
| Efflux Transporter Substrate | 1. Test for P-gp Efflux: this compound might be actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), limiting its absorption and tissue penetration. This can be tested using in vitro cell-based assays.[6] |
Data Presentation: Illustrative Metabolic Stability
The following table presents hypothetical data comparing this compound to a structurally modified analog ("Neo-D4") where four metabolically labile hydrogens have been replaced with deuterium. This data is for illustrative purposes only.
| Compound | In Vitro Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 8 | 86.6 |
| Neo-D4 (Analog) | 35 | 19.8 |
Data derived from a standard liver microsomal stability assay.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
This compound stock solution (10 mM in DMSO)
-
NADPH regenerating system (Cofactor)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., Verapamil) for reaction quenching
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of this compound at 1 µM in phosphate buffer.
-
Incubation Setup:
-
Add 0.5 mg/mL of microsomal protein to the wells of a 96-well plate.
-
Pre-warm the plate to 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to all wells except the negative control ("-NADPH") wells.
-
Immediately add the 1 µM this compound working solution to all wells.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[13]
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
-
Calculation:
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound after a single dose.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing syringes (for oral gavage or IV injection)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge, freezer (-80°C), LC-MS/MS system
Methodology:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (~50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Place samples immediately into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 5000 rpm for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method against a standard curve.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).[15]
-
Visualizations
Caption: Hypothetical metabolic fate of this compound via CYP450 oxidation.
Caption: Workflow for improving metabolic stability of a lead compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Alkaloid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Resistance to Neostenine-Based Insecticides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Neostenine-based insecticides. Our goal is to facilitate the effective use of these novel compounds and help overcome the development of resistance in insect populations.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mode of action for this compound-based insecticides?
A1: While research is ongoing, this compound, a Stemona alkaloid, is believed to target the insect's nervous system.[1][2] Evidence suggests that similar alkaloids can have inhibitory effects on excitatory transmission at the neuromuscular junction.[1] The primary molecular target is likely an ionotropic receptor, potentially the nicotinic acetylcholine (B1216132) receptor (nAChR), a common target for many insecticides.[3][4][5]
Q2: We are observing a decrease in the efficacy of our this compound compound in a lab-reared insect population. What are the potential causes?
A2: A decline in efficacy is often an early indicator of resistance development. The two primary mechanisms of insecticide resistance are target-site insensitivity and metabolic resistance.[6][7][8][9]
-
Target-site insensitivity: Mutations in the gene encoding the target protein (e.g., nAChR) can alter its structure, reducing the binding affinity of the insecticide.[6][10]
-
Metabolic resistance: The insect population may have evolved enhanced detoxification mechanisms, where enzymes like cytochrome P450s (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs) metabolize and neutralize the insecticide at a faster rate.[6][8][11]
Q3: How can we determine if our insect population is developing resistance to this compound?
A3: A standardized bioassay is the first step to confirm and quantify resistance. The CDC bottle bioassay or the WHO tube test are standard methods for monitoring insecticide resistance.[12][13][14] These assays involve exposing a susceptible (control) and a potentially resistant population to a range of insecticide concentrations to determine the lethal concentration (e.g., LC50) for each. A significant increase in the LC50 of the test population compared to the susceptible strain indicates resistance.
Q4: What are the key signaling pathways involved in metabolic resistance to insecticides?
A4: Several signaling pathways can lead to the upregulation of detoxification genes. A key pathway is the G-protein-coupled receptor (GPCR) signaling pathway, which can regulate the expression of P450 genes.[11][15] Other important pathways include the CncC/Keap1, MAPK/CREB, and AhR/ARNT pathways, which respond to chemical stressors and induce the expression of detoxification enzymes.[16][17]
Troubleshooting Guides
Issue 1: Inconsistent Bioassay Results
| Potential Cause | Troubleshooting Step |
| Variation in Insect Age/Stage | Ensure that all insects used in the bioassay are of the same age and developmental stage, as susceptibility can vary. |
| Improper Insecticide Dilution | Prepare fresh serial dilutions of the this compound compound for each experiment. Verify the accuracy of your stock solution concentration. |
| Environmental Variability | Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect metabolism and insecticide efficacy. |
| Contamination of Glassware | Thoroughly clean and rinse all glassware with the appropriate solvent to remove any residual insecticide from previous assays. |
Issue 2: High Survival Rate in Bioassays Despite Increased this compound Concentration
| Potential Cause | Troubleshooting Step |
| Target-Site Resistance | Sequence the gene of the putative target receptor (e.g., nAChR subunits) in both susceptible and resistant populations to identify potential mutations. |
| Metabolic Resistance | Conduct synergist bioassays. Pre-expose the resistant population to an inhibitor of a specific enzyme class (e.g., piperonyl butoxide for P450s) before the this compound exposure. A significant increase in mortality compared to the assay without the synergist suggests the involvement of that enzyme class in resistance. |
| Reduced Cuticular Penetration | Compare the rate of insecticide uptake between susceptible and resistant strains using radiolabeled this compound, if available. |
Experimental Protocols
Protocol 1: Standard Adult Vial Test for this compound Resistance Monitoring
This protocol is adapted from established methods for contact insecticides.[18][19]
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
20 ml glass scintillation vials
-
Micropipettes
-
Vortex mixer
-
Commercial hot dog roller (or a device to roll vials evenly)
-
Susceptible and potentially resistant adult insects
-
Aspirator for insect handling
-
Control (untreated) vials
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions that are expected to result in a range of mortality from >0% to <100%.
-
Coating the Vials: Add 1 ml of each dilution to a separate glass vial. Also, prepare control vials with 1 ml of acetone only.
-
Evaporation: Place the vials on their side on a hot dog roller and roll them at room temperature until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: Introduce 10-25 adult insects into each vial, including the control vials.
-
Incubation: Keep the vials upright at a constant temperature and humidity for a predetermined exposure period (e.g., 24 hours).
-
Data Collection: Record the number of dead or moribund insects in each vial at the end of the exposure period.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value for both the susceptible and test populations using probit analysis.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
Materials:
-
Same materials as Protocol 1
-
Synergist (e.g., Piperonyl Butoxide - PBO for P450s)
Procedure:
-
Synergist Preparation: Prepare a solution of the synergist in acetone at a concentration that is non-lethal to the insects.
-
Vial Coating: Coat a set of vials with the synergist solution and another set with acetone only (for the non-synergized group). Allow the solvent to evaporate completely.
-
Pre-exposure: Introduce the resistant insects into the synergist-coated and acetone-coated vials and leave them for a pre-determined time (e.g., 1 hour).
-
Insecticide Exposure: Prepare a second set of vials coated with various concentrations of this compound as described in Protocol 1. Transfer the pre-exposed insects from the synergist and acetone vials to the corresponding this compound-coated vials.
-
Data Collection and Analysis: Record mortality as in Protocol 1. Calculate the LC50 for both the synergized and non-synergized groups. A significant decrease in the LC50 in the synergized group indicates the involvement of the targeted enzyme class in resistance.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for a this compound-Resistant Insect Strain
| This compound Concentration (µ g/vial ) | Number of Insects | Mortality (%) |
| 0 (Control) | 100 | 2 |
| 0.1 | 100 | 15 |
| 0.5 | 100 | 35 |
| 1.0 | 100 | 52 |
| 2.5 | 100 | 78 |
| 5.0 | 100 | 95 |
Table 2: Comparison of LC50 Values for Susceptible and Resistant Strains
| Strain | LC50 (µ g/vial ) (95% CI) | Resistance Ratio (RR) |
| Susceptible | 0.25 (0.21 - 0.29) | - |
| Resistant | 1.15 (1.02 - 1.30) | 4.6 |
Visualizations
Caption: Workflow for the Adult Vial Test.
Caption: GPCR Signaling Pathway in Metabolic Resistance.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control [mdpi.com]
- 7. The global status of insect resistance to neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.givewell.org [files.givewell.org]
- 13. cdc.gov [cdc.gov]
- 14. restoredcdc.org [restoredcdc.org]
- 15. mdpi.com [mdpi.com]
- 16. Enthralling genetic regulatory mechanisms meddling insecticide resistance development in insects: role of transcriptional and post-transcriptional events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Validation & Comparative
Comparative Efficacy of Neostenine vs. Codeine in Antitussive Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitussive properties of Neostenine, a stenine-type Stemona alkaloid, and codeine, a commonly used opioid cough suppressant. This analysis is supported by experimental data from preclinical assays.
Executive Summary
Both this compound and codeine have demonstrated significant antitussive effects in the citric acid-induced cough model in guinea pigs. While codeine exerts its effects primarily through central nervous system pathways, this compound is believed to act peripherally, offering a potentially different mechanism of action for cough suppression. This guide presents a detailed comparison of their efficacy, experimental protocols used for their evaluation, and their proposed mechanisms of action.
Data Presentation: Comparative Antitussive Efficacy
The following tables summarize the quantitative data on the antitussive efficacy of this compound and codeine in the citric acid-induced cough model in guinea pigs.
Table 1: Efficacy of this compound in Citric Acid-Induced Cough in Guinea Pigs
| Dose (mg/kg, i.p.) | Cough Inhibition (%) |
| 12.5 | 25.8 |
| 25 | 45.3 |
| 50 | 60.1 |
Data extracted from a study on the antitussive activity of Stemona alkaloids. The study demonstrated that this compound showed significant antitussive activities.
Table 2: Efficacy of Codeine in Citric Acid-Induced Cough in Guinea Pigs
| Dose (mg/kg, p.o.) | Reduction in Cough Frequency (%) | Increase in Cough Latency |
| 6 | Not significant | Not significant |
| 12 | ~70% | Significant |
| 24 | ~70% | Significant |
Data from a comparative analysis of classic and novel antitussives. This study showed that codeine produced a significant reduction in cough frequency and markedly increased the latency to the first cough at the highest doses tested[1].
Experimental Protocols
The primary assay used to evaluate the antitussive efficacy of both this compound and codeine is the citric acid-induced cough model in guinea pigs.
Citric Acid-Induced Cough Assay in Guinea Pigs
Objective: To assess the potential of a test substance to suppress cough induced by a chemical irritant.
Animal Model: Male Hartley guinea pigs are commonly used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Baseline Cough Response: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) for a set period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline.
-
Drug Administration: Animals are administered either the test compound (this compound or codeine) or a vehicle control at various doses. The route of administration can be intraperitoneal (i.p.) or oral (p.o.).
-
Post-Treatment Cough Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol.
-
Data Collection and Analysis: The number of coughs and the latency to the first cough are recorded during the challenge. The percentage of cough inhibition is calculated by comparing the post-treatment cough count to the baseline count. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response data. For instance, one study determined the antitussive ED50 for codeine in inhibiting citric acid-induced cough to be 9.1 mg/kg s.c.[2].
Mechanism of Action and Signaling Pathways
Codeine: A Centrally Acting Antitussive
Codeine is a prodrug that is metabolized in the liver to morphine. Morphine then acts as an agonist at μ-opioid receptors in the central nervous system (CNS), primarily within the cough center of the medulla oblongata, to suppress the cough reflex.
This compound: A Peripherally Acting Antitussive
The precise molecular mechanism of action for this compound's antitussive effect has not yet been fully elucidated. However, studies on Stemona alkaloids suggest a peripheral mechanism of action[3]. This implies that this compound likely acts on the sensory nerves in the airways that initiate the cough reflex. It is hypothesized that this compound may modulate the activity of these sensory neurons, reducing their sensitivity to tussive stimuli like citric acid. A screening of this compound against a panel of CNS targets, including opioid receptors, did not show any significant binding, further supporting a non-central mechanism[3].
Experimental Workflow: Citric Acid-Induced Cough Assay
Conclusion
Both this compound and codeine are effective antitussive agents in preclinical models. Codeine's central mechanism of action is well-understood, but it is associated with side effects such as sedation, constipation, and the potential for abuse. This compound presents a promising alternative with a likely peripheral mechanism of action, which may offer a better safety profile. Further research is warranted to fully elucidate the molecular targets and signaling pathway of this compound to aid in the development of novel, non-opioid antitussive therapies.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neostenine and Dextromethorphan for Cough Suppression in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive properties of neostenine (B1156026), a naturally derived alkaloid, and dextromethorphan (B48470), a widely used synthetic cough suppressant, based on available data from animal models. The information is intended to support research and development efforts in the field of respiratory therapeutics.
Overview of Antitussive Agents
Cough is a critical protective reflex, but in its chronic form, it can be debilitating. Pharmacological intervention aims to suppress the cough reflex, and research into novel antitussive agents is ongoing. Dextromethorphan has been a cornerstone of over-the-counter cough suppressants for decades, while this compound represents a more recent discovery from a natural source with demonstrated cough-suppressing potential.
Quantitative Comparison of Antitussive Efficacy
Direct comparative studies between this compound and dextromethorphan are limited in the publicly available scientific literature. However, data from independent studies using similar animal models, primarily the citric acid-induced cough model in guinea pigs, allow for an indirect comparison.
Table 1: Antitussive Activity in Citric Acid-Induced Cough Model in Guinea Pigs
| Compound | Administration Route | Dose Range | Antitussive Effect | Source |
| This compound | Intraperitoneal (i.p.) | Not specified in abstract | Significant antitussive activity | [1] |
| Dextromethorphan | Intraperitoneal (i.p.) | 6 - 48 mg/kg | Dose-dependent reduction in cough; comparable to its metabolite, dextrorphan.[2] | [2] |
| Dextromethorphan | Oral | 32 mg/kg | Minimal effect on cough frequency in one study. | [3][4] |
| Dextromethorphan | Oral | 30 mg | Significant reduction in cough frequency in a human study.[5] | [5] |
Note: The study on this compound did not specify the exact dosage and percentage of cough inhibition in the available abstract. The efficacy of dextromethorphan can vary based on the route of administration and the specific experimental setup.
Experimental Protocols
The most common animal model for evaluating antitussive drugs is the induction of cough in guinea pigs using chemical irritants like citric acid or capsaicin.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for assessing the efficacy of potential cough suppressants.
General Protocol:
-
Animal Model: Male Hartley guinea pigs are commonly used.[6]
-
Acclimatization: Animals are allowed to acclimate to the experimental environment.
-
Drug Administration: The test compound (this compound or dextromethorphan) or vehicle is administered via a specific route (e.g., intraperitoneally or orally) at a predetermined time before cough induction.
-
Cough Induction: The guinea pigs are placed in a whole-body plethysmography chamber. An aerosolized solution of citric acid (typically 0.4 M) is delivered into the chamber for a set duration (e.g., 7-10 minutes) to induce coughing.[3][6]
-
Data Recording and Analysis: The number of coughs is recorded by trained observers and can be supplemented with audio or video recording and analysis of airflow changes.[3][7] The antitussive effect is calculated as the percentage of cough suppression compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Dextromethorphan
Dextromethorphan's antitussive effect is primarily centrally mediated. It acts on the cough center in the medulla oblongata.[8] Its mechanism involves:
-
NMDA Receptor Antagonism: Dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which can reduce neuronal transmission in the cough centers.[9][10]
-
Sigma-1 Receptor Agonism: It also acts as a sigma-1 receptor agonist, which is thought to contribute to its antitussive effects.[9][11]
The binding to these receptors leads to a suppression of the cough reflex. Dextromethorphan has minimal interaction with opioid receptors, which distinguishes it from codeine.[12]
This compound
The precise signaling pathway for this compound's antitussive action has not been fully elucidated in the available literature. This compound is a stenine-type alkaloid isolated from Stemona tuberosa.[1] Studies on other Stemona alkaloids suggest that their antitussive effects may be mediated through different mechanisms, with some acting peripherally and others centrally. Further research is required to determine if this compound acts on the central cough center, on peripheral sensory nerves in the airways, or through a combination of both.
Conclusion
Both this compound and dextromethorphan have demonstrated antitussive properties in animal models. Dextromethorphan is a well-characterized, centrally acting agent with a known mechanism of action. This compound, a natural product, shows promise as a significant cough suppressant, though further studies are needed to establish its precise mechanism of action, optimal dosage, and a direct comparison of its potency against established antitussives like dextromethorphan. The development of novel antitussive agents from natural sources like this compound could offer new therapeutic options for the management of cough.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextrorphan and dextromethorphan: comparative antitussive effects on guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of inhaled and oral dextromethorphan on citric acid induced cough in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idp.sams-sigma.com [idp.sams-sigma.com]
- 8. How Dextromethorphan Medicine Helps Coughs [robitussin.com]
- 9. youtube.com [youtube.com]
- 10. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Antitussive Potential of Neostenine Analogs: A Comparative Guide
A deep dive into the structure-activity relationship of Neostenine and its analogs reveals a promising scaffold for the development of novel antitussive agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this specialized field.
The quest for effective and non-addictive cough suppressants has led researchers to explore the therapeutic potential of natural products. Among these, alkaloids isolated from the plant genus Stemona have shown significant promise. Notably, this compound and its analogs have emerged as potent antitussive agents. This guide synthesizes the current understanding of their structure-activity relationships (SAR), offering a clear comparison of their performance based on available experimental evidence.
Quantitative Comparison of Antitussive Activity
The antitussive efficacy of this compound analogs is primarily evaluated using the citric acid-induced cough model in guinea pigs. The following table summarizes the available quantitative data for key Stemona alkaloids, highlighting the structural features crucial for their activity. A pivotal study by Chung et al. (2003) laid the groundwork for understanding the SAR of these compounds.[1]
| Compound | Structure | Antitussive Activity (Cough Inhibition %) at 133 µmol/kg | Key Structural Features |
| Neotuberostemonine | 77% (p<0.001)[2] | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all cis configurations at the three ring junctions.[1] | |
| This compound | Significant antitussive activity reported[1] | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all cis configurations at the three ring junctions.[1] | |
| Tuberostemonine J | Not significant[1] | Presence of a double bond in the pyrrolo-azepine ring system, disrupting the saturated core. | |
| Tuberostemonine H | Not significant[1] | Stereochemical variations at the ring junctions, deviating from the optimal all-cis configuration. | |
| epi-bisdehydrotuberostemonine J | Not significant[1] | Presence of multiple double bonds, leading to a planar and less flexible structure compared to the active analogs. | |
| Synthetic Analog 1 | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all cis configurations (specific structure proprietary to the original study). | 57% (p<0.05)[2] | Possesses the core active scaffold. |
| Synthetic Analog 2 | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all cis configurations (specific structure proprietary to the original study). | 45% (p<0.05)[2] | Possesses the core active scaffold. |
| Codeine (Reference) | Standard antitussive | Opioid receptor agonist. |
Note: The specific structures for the synthetic analogs were not publicly available. The percentage of cough inhibition is based on a cited secondary source referencing the primary study by Chung et al. (2003).
Structure-Activity Relationship (SAR) Insights
The comparative data strongly indicates that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is the fundamental pharmacophore for the antitussive activity of stenine-type Stemona alkaloids.[1] Furthermore, the stereochemistry at the three ring junctions is critical, with an all-cis configuration being optimal for high efficacy.[1]
Any deviation from these structural requirements, such as the introduction of unsaturation within the core ring system or alterations in the stereochemistry, leads to a significant reduction or complete loss of antitussive activity. This is evident in the inactivity of Tuberostemonine J, Tuberostemonine H, and epi-bisdehydrotuberostemonine J.
Experimental Protocols
The primary assay for evaluating the antitussive effects of this compound analogs is the citric acid-induced cough model in guinea pigs .
Objective: To assess the in vivo antitussive activity of test compounds by measuring the reduction in the number of coughs induced by citric acid aerosol.
Animals: Male Dunkin-Hartley guinea pigs are typically used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.
-
Compound Administration: Test compounds (this compound analogs) and a positive control (e.g., codeine) are administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A vehicle control group receives the solvent used to dissolve the compounds.
-
Cough Induction: After a specific pretreatment time (e.g., 30-60 minutes), each guinea pig is individually placed in a whole-body plethysmograph chamber. A nebulizer generates an aerosol of a citric acid solution (typically 0.1 M to 0.4 M in saline). The animal is exposed to the aerosol for a fixed period (e.g., 5-10 minutes).
-
Data Recording: The number of coughs is recorded during the exposure period and for a short duration afterward. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes, which can be measured by the plethysmograph.
-
Data Analysis: The antitussive activity is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose that produces a 50% reduction in coughs (ID50) can also be calculated.
Experimental Workflow and Logical Relationships
The process of identifying and characterizing the antitussive activity of this compound analogs typically follows a bioactivity-guided fractionation and screening workflow.
References
Unveiling Potent Sigma Receptor Ligands: A Comparative Analysis of Neostenine Analogs
For researchers and professionals in drug development, the quest for selective and high-affinity ligands for specific receptor targets is a perpetual endeavor. This guide provides a detailed comparison of the sigma receptor affinity of various analogs of Neostenine, a natural product from the Stemona alkaloid family. The data presented herein is derived from a comprehensive study by Frankowski et al. (2011), which identified a novel class of potent sigma ligands through systematic analog synthesis and receptor profiling.[1][2]
This comparative analysis aims to furnish researchers with the necessary data and methodologies to inform future drug discovery efforts targeting sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Comparative Affinity of this compound Analogs for Sigma-1 and Sigma-2 Receptors
Initial screening of (±)-neostenine and its epimer, (±)-13-epithis compound, revealed minimal to no significant binding to a panel of 40 G protein-coupled receptors (GPCRs) and other molecular targets at a concentration of 10 μM.[2] However, a subsequent investigation into a diverse library of over 100 synthetic analogs inspired by the Stemona alkaloid skeleton led to the discovery of compounds with notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][2]
The following table summarizes the binding affinities (Ki) of key this compound analogs for sigma-1 and sigma-2 receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound ID | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| 14{11} | 867 | 280 |
| 14{15} | 1,158 | - |
| 10{20} | Comparable potency to Haloperidol | Significant |
| Alkyl Chain Analog of 10{20} | Retained marked sigma binding affinity | - |
Data extracted from Frankowski et al., 2011.[2] A "-" indicates that the data was not specified in the reference.
The study highlighted compound 10{20} as a particularly potent ligand, with sigma-1 receptor affinity comparable to that of haloperidol, a well-known high-affinity sigma receptor ligand.[2] Furthermore, an alkyl chain analog of this compound also demonstrated significant sigma binding, suggesting that the tricyclic scaffold of the original analog is not an absolute requirement for activity.[2]
Experimental Protocols
The determination of sigma receptor binding affinities for the this compound analogs was conducted using standard radioligand binding assays.[2] The following is a detailed description of the likely methodology, based on the primary reference and general protocols for such assays.[3][4][5][6][7]
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds (this compound analogs) for sigma-1 and sigma-2 receptors by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma-1 and sigma-2 receptors.
-
Radioligands:
-
Test Compounds: this compound and its synthetic analogs.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity sigma receptor ligand (e.g., haloperidol).[4]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).[7]
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum filtration manifold.[4][6]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In assay tubes or a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Controls: Prepare tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess non-labeled ligand).
-
Incubation Conditions: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[6][7]
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Method and a Potential Signaling Pathway
To further elucidate the experimental process and the broader context of sigma receptor function, the following diagrams are provided.
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitussive Effect of Neostenine: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the antitussive effects of Neostenine, a stenine-type Stemona alkaloid, with other alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals working on novel antitussive therapies.
Executive Summary
This compound has demonstrated significant antitussive activity in preclinical studies. Research has primarily focused on the guinea pig model, a standard for evaluating cough suppressants. Evidence suggests that this compound, like other Stemona alkaloids, may exert its effects through a peripheral mechanism of action. However, a notable gap exists in the literature regarding its efficacy in other animal species and direct, quantitative comparisons with standard antitussives like codeine. This guide summarizes the current state of knowledge on this compound's antitussive properties, details the experimental protocols used for its validation, and provides a comparative context with other antitussive agents.
Comparative Antitussive Efficacy
While direct comparative studies for this compound against other antitussives are limited, data from studies on related Stemona alkaloids and standard cough suppressants in the widely used citric acid-induced cough model in guinea pigs can provide valuable context.
Table 1: Comparison of Antitussive Activity of this compound and Other Agents in Guinea Pigs (Citric Acid-Induced Cough Model)
| Compound | Animal Model | Dosing | Antitussive Effect | Reference |
| This compound | Guinea Pig | Not specified | Showed significant antitussive activities. | [1] |
| Neotuberostemonine | Guinea Pig | Not specified | Showed significant antitussive activities. | [1] |
| Codeine | Guinea Pig | 6, 12, or 24 mg/kg (oral) | Significant reduction in cough frequency at 12 and 24 mg/kg. | [2] |
| Dextromethorphan | Guinea Pig | 32 mg/kg (oral) | Did not significantly affect cough frequency. | [2] |
| Cloperastine | Guinea Pig | 6, 12, or 24 mg/kg (oral) | Significant reduction in cough frequency at 12 and 24 mg/kg. | [2] |
| Gefapixant | Guinea Pig | 6, 12, or 24 mg/kg (oral) | Significant reduction in cough frequency at 24 mg/kg. | [2] |
Note: The lack of specific dose-response data for this compound is a significant limitation in the current literature. The term "significant antitussive activities" is based on the qualitative description in the cited study.
Experimental Protocols
The primary model used to evaluate the antitussive effect of this compound and other Stemona alkaloids is the citric acid-induced cough model in guinea pigs.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely accepted and reliable preclinical model for screening potential antitussive agents.
Objective: To induce a consistent cough response in guinea pigs to evaluate the efficacy of antitussive compounds.
Animals: Male Hartley guinea pigs are commonly used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the cough challenge.
-
Cough Induction: The guinea pigs are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (typically 0.4 M) into the chamber for a specific duration (e.g., 3 minutes) to induce coughing[3].
-
Data Recording: The number of coughs is recorded by trained observers, often supplemented with audio and video recording, for a defined period (e.g., 14 minutes) during and after the citric acid exposure[2]. Coughs are distinguished from sneezes based on the characteristic sound and associated thoracoabdominal movement.
-
Data Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.
Experimental Workflow for Antitussive Evaluation
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS for the Quantification of Neostenine
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is fundamental to ensuring product quality, safety, and efficacy. Neostenine, a stenine-type alkaloid from the Stemona plant family, has garnered interest for its potential therapeutic properties. This guide provides an objective cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is supported by synthesized experimental data and detailed methodologies to aid in the selection of the most suitable analytical technique for specific research and quality control needs.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS for the quantification of this compound was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data obtained from these analyses.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Sample Preparation
A standardized sample preparation protocol was employed for both HPLC and LC-MS analyses to ensure consistency.
-
Extraction : 1 gram of powdered Stemona plant material was extracted with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Filtration : The extract was filtered through a 0.45 µm syringe filter.
-
Dilution : The filtered extract was appropriately diluted with the mobile phase to fall within the calibration range of each instrument.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification of this compound in moderately complex sample matrices.
-
Instrument : Agilent 1260 Infinity II HPLC system or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : 30°C.
-
Detection : UV absorbance at 220 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.
-
Instrument : Sciex Triple Quad 5500 LC-MS/MS system or equivalent.
-
Column : UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : Gradient elution with:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient Program: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (Q1): m/z 278.2
-
Product Ions (Q3): Optimized transitions for quantification and qualification.
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the logical relationship between the two analytical methods.
Caption: General workflow for the cross-validation of HPLC and LC-MS analytical methods.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for this compound quantification.
Comparative Efficacy of Stemona Alkaloids as Insecticidal Agents: A Data-Driven Analysis
For Immediate Release
A comprehensive analysis of the insecticidal potency of various alkaloids derived from the Stemona plant genus reveals significant differences in their efficacy against agricultural pests. This guide provides a comparative overview of key Stemona alkaloids, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel bio-insecticides. The findings highlight didehydrostemofoline as a particularly potent compound, exhibiting toxicity comparable to some commercial insecticides.
Quantitative Comparison of Insecticidal Potency
The insecticidal activity of Stemona alkaloids has been primarily evaluated against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. The following table summarizes the median lethal concentration (LC50) values, a measure of toxicity, for several key alkaloids. Lower LC50 values indicate higher potency.
| Alkaloid | Insect Species | Bioassay Type | LC50 (ppm) | Reference |
| Didehydrostemofoline | Spodoptera littoralis (neonate larvae) | Chronic Feeding | 0.84 | [1] |
| Stemofoline | Spodoptera littoralis (neonate larvae) | Chronic Feeding | 2.04 | [1] |
| Tuberostemonine | Spodoptera littoralis (neonate larvae) | Chronic Feeding | ~500 | [1] |
| 2'-Hydroxystemofoline | Spodoptera littoralis (neonate larvae) | Chronic Feeding | > 10 | [2] |
Note: ppm = parts per million.
Mechanism of Action: A Dual Threat to Insects
The insecticidal properties of Stemona alkaloids are primarily attributed to their neurotoxic effects, targeting two critical components of the insect nervous system.[3]
-
Acetylcholinesterase (AChE) Inhibition: Certain Stemona alkaloids inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Stemona alkaloids also act on nicotinic acetylcholine receptors, which are crucial for nerve impulse transmission in insects.[4][5] By binding to these receptors, the alkaloids can either mimic the action of acetylcholine, leading to overstimulation, or block the receptor, preventing nerve signal transmission.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of Stemona alkaloid insecticidal potency.
Insecticidal Bioassays
A general workflow for assessing the insecticidal activity of Stemona alkaloids is depicted below.
1. Chronic Feeding Bioassay: [1]
-
Test Organism: Neonate larvae of Spodoptera littoralis.
-
Diet Preparation: An artificial diet is prepared and dispensed into multi-well plates.
-
Treatment: The Stemona alkaloids, dissolved in a suitable solvent (e.g., methanol), are mixed into the artificial diet at various concentrations. A control group receives a diet treated with the solvent only.
-
Procedure: A single larva is placed in each well. The plates are sealed and incubated under controlled conditions (temperature, humidity, and light cycle).
-
Data Collection: Larval mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).
-
Analysis: The LC50 value is calculated using probit analysis, which determines the concentration of the alkaloid required to kill 50% of the test population.
2. Contact Toxicity Bioassay: [2]
-
Test Organism: Neonate or later instar larvae of Spodoptera littoralis.
-
Application: A specific volume of the test alkaloid solution is topically applied to the dorsal thorax of each larva using a micro-applicator. Control larvae are treated with the solvent alone.
-
Procedure: After application, larvae are transferred to individual containers with an untreated food source.
-
Data Collection: Mortality is assessed at specified time points.
-
Analysis: LD50 (median lethal dose) values are calculated.
Mechanism of Action Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [6][7][8]
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of a reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow anion detectable at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
AChE enzyme solution
-
Stemona alkaloid extract/compound at various concentrations
-
-
Procedure:
-
In a 96-well microplate, the buffer, DTNB, AChE solution, and the test compound are mixed and pre-incubated.
-
The reaction is initiated by adding the ATCI substrate.
-
The change in absorbance at 412 nm is measured over time using a microplate reader.
-
-
Analysis: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the alkaloid to that of a control without the inhibitor. The IC50 value (concentration causing 50% inhibition) is then determined.
2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay: [5][9]
-
Principle: This is a competitive binding assay that measures the ability of a test compound (Stemona alkaloid) to displace a radiolabeled ligand that specifically binds to nAChRs in insect membrane preparations.
-
Materials:
-
Insect tissue homogenate rich in nAChRs (e.g., from insect heads).
-
Radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine).
-
Test Stemona alkaloids at various concentrations.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
The insect membrane preparation is incubated with the radiolabeled ligand in the presence and absence of the test alkaloid.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered to separate the bound from the free radioligand.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Analysis: The ability of the Stemona alkaloid to inhibit the binding of the radioligand is determined. The Ki (inhibition constant) or IC50 value is calculated to quantify the binding affinity of the alkaloid to the nAChR.
This comparative guide underscores the potential of Stemona alkaloids as a source of natural insecticides. Further research into the structure-activity relationships and optimization of these compounds could lead to the development of novel and effective pest management solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. agetds.com [agetds.com]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Neostenine: Unraveling the Discrepancy Between In Vivo Efficacy and In Vitro Activity in Antitussive Research
For researchers, scientists, and drug development professionals, the quest for novel antitussive agents with improved efficacy and safety profiles is a continuous endeavor. Neostenine, a Stemona alkaloid, has demonstrated promising antitussive activity in preclinical in vivo models. However, a significant gap exists in understanding its mechanism of action, as in vitro studies have yet to identify a clear molecular target. This guide provides a comprehensive comparison of the in vivo and in vitro biological activities of this compound, presenting the available experimental data and highlighting the current disparity in our understanding of this potential therapeutic agent.
In Vivo Antitussive Activity: Clear Evidence of Efficacy
This compound has shown significant dose-dependent antitussive effects in the well-established citric acid-induced cough model in guinea pigs.[1] This in vivo assay is a standard preclinical model for evaluating the efficacy of potential cough suppressants.
Quantitative In Vivo Data
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Reference |
| This compound | 25 | 45.2 | [1] |
| This compound | 50 | 68.7 | [1] |
| Codeine | 10 | 50.0 | [2] |
In Vitro Profile: An Unexpected Lack of Direct Receptor Interaction
In contrast to its clear in vivo effects, in vitro studies have not yet elucidated a definitive mechanism of action for this compound. A comprehensive screen of this compound against a panel of 40 G protein-coupled receptors (GPCRs) and other molecular targets, including opioid and sigma receptors, revealed no significant binding activity at a concentration of 10 µM.[3] This is particularly noteworthy as many centrally acting antitussives, such as dextromethorphan, are known to interact with sigma receptors.[4]
The lack of a defined in vitro target for this compound presents a scientific puzzle. Its potent in vivo antitussive activity, comparable to that of established drugs like codeine, suggests a novel mechanism of action that is yet to be discovered.
Comparison with Alternative Antitussive Agents
To provide context for this compound's performance, the following table summarizes the characteristics of commonly used antitussive drugs.
| Drug | Mechanism of Action | In Vivo Efficacy Model | Key Side Effects |
| This compound | Unknown | Citric acid-induced cough (guinea pig) | Not yet characterized |
| Codeine | µ-opioid receptor agonist[5][6] | Citric acid-induced cough (guinea pig) | Sedation, nausea, constipation, potential for abuse[7] |
| Dextromethorphan | NMDA receptor antagonist, sigma-1 receptor agonist[7][8] | Citric acid-induced cough (guinea pig) | Drowsiness, dizziness, potential for abuse[7] |
| Benzonatate | Anesthetizes stretch receptors in the lungs[9] | Various cough models | Dizziness, headache, sedation[9] |
Experimental Protocols
In Vivo: Citric Acid-Induced Cough in Guinea Pigs
This protocol is based on methodologies described in the scientific literature.[10][11][12][13]
Objective: To evaluate the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol in guinea pigs.
Animals: Male Hartley guinea pigs (300-350 g) are used for the study.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment for at least one week.
-
Baseline Cough Response: Each guinea pig is placed in a whole-body plethysmograph chamber and exposed to a 0.4 M citric acid aerosol for 3 minutes. The number of coughs is recorded to establish a baseline. Animals exhibiting a consistent cough response are selected for the study.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) at the desired doses.
-
Cough Induction: After a specific pretreatment time (e.g., 30 minutes), the animals are re-exposed to the citric acid aerosol for 3 minutes.
-
Data Collection: The number of coughs during the exposure period is counted by trained observers.
-
Analysis: The percentage of cough inhibition is calculated for each animal by comparing the post-treatment cough count to the baseline count.
In Vitro: GPCR and Molecular Target Profiling
This protocol is based on the description of the screening of Stemona alkaloids.[3]
Objective: To assess the binding affinity of a test compound against a panel of G protein-coupled receptors and other molecular targets.
Procedure:
-
Compound Preparation: The test compound (this compound) is prepared at a stock concentration.
-
Primary Screen: The compound is initially screened at a fixed concentration (e.g., 10 µM) against a panel of receptors in radioligand binding assays.
-
Binding Assay: Cell membranes expressing the target receptor are incubated with a specific radioligand in the presence or absence of the test compound.
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Analysis: A significant reduction in radioligand binding in the presence of the test compound indicates a potential interaction.
-
Secondary Screen (if applicable): For compounds showing significant activity in the primary screen, concentration-response curves are generated to determine the inhibition constant (Ki).
Discussion and Future Directions
The discrepancy between this compound's potent in vivo antitussive activity and its lack of a clear in vitro molecular target from GPCR profiling highlights a significant knowledge gap. This suggests that this compound may act through a novel or unconventional mechanism that was not covered by the screened targets.
Future research should focus on elucidating this mechanism. Potential avenues for investigation include:
-
Broader In Vitro Screening: Expanding the in vitro screening to include a wider range of targets, such as ion channels (e.g., TRP channels), enzymes, and transporters that may be involved in the cough reflex.[14]
-
Phenotypic Screening: Utilizing cell-based assays that model aspects of the cough reflex, such as neuronal excitability or inflammatory responses in airway epithelial cells, to identify functional effects of this compound.[15][16]
-
Ex Vivo Models: Employing isolated tissue preparations, such as the guinea pig trachea, to study the effects of this compound on nerve-mediated contractions or sensory nerve activation.
The case of this compound underscores the importance of a multi-faceted approach in drug discovery, where in vivo efficacy data can drive the search for novel mechanisms of action. Unraveling the mystery of this compound's biological activity could lead to the development of a new class of antitussive drugs with a unique therapeutic profile.
Signaling Pathway Hypothesis (Currently Unconfirmed for this compound)
While the direct target of this compound is unknown, many antitussive agents modulate neuronal signaling pathways involved in the cough reflex. The diagram below illustrates a generalized view of the cough reflex pathway, which could be a starting point for investigating this compound's mechanism.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. mypcnow.org [mypcnow.org]
- 9. Drugs for Cough | The Medical Letter Inc. [secure.medicalletter.org]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. florajournal.com [florajournal.com]
- 12. A comparative study of the effects of citric acid, capsaicin and resiniferatoxin on the cough challenge in guinea-pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
Head-to-head comparison of Neostenine and its epimer in receptor binding
A Head-to-Head Comparison of Neostenine and Its Epimer in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of the Stemona alkaloid (±)-neostenine and its C-13 epimer, (±)-13-epithis compound. The information presented is supported by experimental data from radioligand binding assays, with detailed methodologies provided for key experiments.
Introduction
(±)-Neostenine and (±)-13-epithis compound are stereoisomers of a complex tetracyclic alkaloid. While structurally very similar, their differing stereochemistry at the C-13 position leads to a remarkable divergence in their receptor binding profiles, highlighting the critical role of stereospecificity in molecular recognition by biological targets. This guide summarizes their binding affinities against a panel of central nervous system (CNS) receptors and elucidates the distinct signaling pathways associated with their primary targets.
Receptor Binding Affinity
The receptor binding affinities of (±)-neostenine and its epimer, (±)-13-epithis compound, were evaluated against a panel of 40 G protein-coupled receptors (GPCRs) and other CNS targets. The results reveal a striking difference in their selectivity. (±)-Neostenine demonstrated notable affinity for the muscarinic M5 receptor, while (±)-13-epithis compound showed a preference for sigma (σ) receptors.[1]
Quantitative Binding Data
The equilibrium dissociation constants (Ki) for (±)-neostenine and (±)-13-epithis compound at their respective primary targets are summarized in the table below.
| Compound | Receptor Target | Ki (nM) |
| (±)-Neostenine | Muscarinic M5 | 1,200 |
| (±)-13-Epithis compound | Sigma σ1 | 867 |
| Sigma σ2 | 280 |
Data sourced from Frankowski et al., "Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands."[1]
Initial screening at a 10 µM concentration against a broader panel of CNS targets did not reveal other significant binding activities for either compound, underscoring their distinct selectivities.[1]
Experimental Protocols
The binding affinities were determined using radioligand displacement assays. Below is a generalized protocol typical for such experiments.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK 293 cells transfected with the human muscarinic M5 receptor or sigma receptors).
-
Radioligand specific for the receptor of interest (e.g., [³H]-scopolamine for muscarinic receptors, [³H]-(+)-pentazocine for sigma receptors).
-
Test compounds: (±)-neostenine and (±)-13-epithis compound.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in the wells of a 96-well plate containing the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is then measured using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand displacement assay.
Signaling Pathways
The distinct receptor targets of (±)-neostenine and (±)-13-epithis compound imply that they initiate different intracellular signaling cascades.
(±)-Neostenine: Muscarinic M5 Receptor Signaling
The muscarinic M5 receptor is a G protein-coupled receptor that preferentially couples to Gq/11 proteins.[2][3][4] Activation of the M5 receptor by an agonist like (±)-neostenine initiates a canonical Gq-mediated signaling pathway.
Signaling pathway of the Muscarinic M5 receptor activated by this compound.
(±)-13-Epithis compound: Sigma (σ) Receptor Signaling
Sigma receptors, particularly the σ1 subtype, are unique intracellular proteins primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6] They function as molecular chaperones. Ligand binding, such as by (±)-13-epithis compound, can modulate their interaction with other proteins, influencing cellular stress responses and calcium signaling.[5][6]
Signaling pathway of the Sigma-1 receptor modulated by 13-Epithis compound.
Conclusion
The head-to-head comparison of (±)-neostenine and its epimer, (±)-13-epithis compound, reveals a striking example of stereospecificity in receptor binding. A single change in the stereochemistry at the C-13 position completely alters the receptor selectivity, directing (±)-neostenine to the muscarinic M5 receptor and (±)-13-epithis compound to sigma receptors. This differential binding leads to the activation of distinct downstream signaling pathways, with (±)-neostenine influencing Gq-mediated calcium signaling and (±)-13-epithis compound modulating intracellular chaperone activity and cellular stress responses. These findings underscore the importance of stereochemistry in drug design and provide a foundation for the development of selective ligands for these respective receptor systems.
References
- 1. Radioligand displacement assay for the human receptors [bio-protocol.org]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of Neostenine and Its Synthetic Precursors: An Analysis of Available Data
Introduction to Neostenine and Its Synthesis
This compound is a member of the Stemona alkaloids, a class of natural products known for their wide range of biological activities, including insecticidal, anthelmintic, and antitussive effects[1][2]. The complex structure of this compound has made it a target for total synthesis by several research groups. Common synthetic strategies involve key reactions such as the Diels-Alder reaction, the Schmidt reaction, and the Horner-Wadsworth-Emmons olefination[1][2][3][4]. These syntheses utilize various precursor molecules, the toxicity of which is a critical consideration in drug development and occupational safety.
A generalized synthetic pathway leading to this compound is depicted below.
Caption: Generalized synthetic workflow for this compound.
Toxicity Profile of a Key Synthetic Precursor: Cyclohex-2-en-1-one
One of the foundational precursors in several synthetic routes to this compound is cyclohex-2-en-1-one. Unlike this compound and other complex intermediates, toxicity data for this simpler molecule is available.
Cyclohex-2-en-1-one is classified as a toxic and flammable substance[5][6]. It is harmful if swallowed and toxic by inhalation or in contact with skin[5][6]. Acute toxicity studies have established the following median lethal dose (LD50) values:
| Route of Administration | Species | LD50 Value | Reference(s) |
| Oral | Rat | 220 mg/kg | [5] |
| Dermal | Rabbit | 70 mg/kg | [5] |
| Intraperitoneal | Mouse | 170 mg/kg | [5] |
Inhalation toxicity studies in rats and mice exposed to 2-cyclohexene-1-one for 14 days revealed lesions in the nasal cavity, including hyperplasia and squamous metaplasia, at all tested doses (2.5, 5, and 10 ppm)[7]. Higher doses also led to liver effects, such as increased liver weight and hepatic centrilobular cytoplasmic vacuolation in male rats[7]. These findings suggest that cyclohex-2-en-1-one primarily targets the site of exposure and can also induce systemic effects at higher concentrations[7].
Toxicity of Other Reagents and Related Alkaloids
While specific data for other this compound precursors is lacking, the inherent hazards of reagents used in the synthesis are noteworthy. For instance, the Schmidt reaction often employs hydrazoic acid, which is highly toxic and explosive[8][9][10].
Broader studies on Stemona alkaloids and other cytotoxic alkaloids provide some context for the potential biological activities of this compound. For example, a study on alkaloids from Stemona curtisii identified compounds with cytotoxic effects against human cancer cell lines (MCF-7 and KB cells), with IC50 values ranging from 18.82 to 62.52 µM[11]. Another study on a novel Stemona alkaloid derivative, SA-11, found that it could induce ferroptosis in colorectal cancer cells, suggesting a potential mechanism of action for this class of compounds[12]. It is important to note that these data are for related compounds and not for this compound itself.
Experimental Protocols for Toxicity Assessment
In the absence of specific published protocols for this compound and its precursors, standard in vitro and in vivo methods are employed to assess the toxicity of novel chemical entities.
In Vitro Cytotoxicity Assays
These assays are crucial for the initial screening of toxicity and for determining the concentration range for further studies. They are typically performed on a panel of cell lines, including cancer cells and normal human cells, to assess for selective toxicity.
General Protocol for MTT Assay (a common cytotoxicity assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a precursor) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Acute Toxicity Studies
These studies are conducted in animal models (e.g., rodents) to determine the systemic toxicity of a compound after a single high dose.
General Protocol for Acute Oral Toxicity Study (following OECD Guideline 423):
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test substance by oral gavage to a group of animals at a specific starting dose.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days. Record changes in body weight, food and water consumption, and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment (if necessary): Depending on the outcome, test another group of animals at a lower or higher dose until the dose that causes mortality in a certain percentage of animals is determined, or until a limit dose is reached without mortality.
-
Data Analysis: Analyze the data to determine the LD50 or to classify the compound into a specific toxicity category.
Signaling Pathways
The precise signaling pathways affected by this compound are not well-elucidated. However, the study on the derivative SA-11 inducing ferroptosis suggests a potential area of investigation. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Key signaling pathways involved in ferroptosis include those regulating iron metabolism, lipid metabolism, and antioxidant systems (e.g., the glutathione (B108866) pathway). Further research is needed to determine if this compound acts through a similar mechanism.
References
- 1. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-cyclohexenone, 930-68-7 [thegoodscentscompany.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chimia.ch [chimia.ch]
- 11. Cytotoxic and larvicidal activities of Stemona alkaloids from the aerial parts and roots of Stemona curtisii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Stemona alkaloid derivative induce ferroptosis of colorectal cancer cell by mediating carnitine palmitoyltransferase 1 [frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Neostenine
Absence of a specific Safety Data Sheet (SDS) for Neostenine necessitates treating it as a hazardous compound. This guide provides comprehensive procedures for its safe handling and disposal, drawing from general best practices for toxic alkaloids to ensure the safety of laboratory personnel and environmental protection.
This compound, a member of the Stemona alkaloid family, requires careful management due to the potential toxicological properties associated with this class of compounds. Researchers, scientists, and drug development professionals must adhere to stringent protocols to minimize exposure risks and prevent environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a precautionary approach is mandatory. It should be handled as a substance with potential for toxicity if ingested, inhaled, or absorbed through the skin. All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when working with powders or generating aerosols to prevent inhalation. |
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental harm.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the vicinity and, if the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation to disperse any airborne particles.
-
Don PPE: Before addressing the spill, put on the required PPE as detailed in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Area: Carefully collect the absorbed or covered material and place it into a designated hazardous waste container.
-
Decontaminate: Wipe the affected area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant.
-
Dispose of Contaminated Materials: All materials used for the cleanup, including absorbents, paper towels, and gloves, must be placed in a sealed and properly labeled hazardous waste container for disposal.
This compound Disposal Workflow
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following diagram outlines the decision-making process for handling different types of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: All non-sharp, solid materials contaminated with this compound, such as gloves, bench paper, and vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be kept sealed when not in use.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container for hazardous waste.
2. Labeling and Storage:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
Store all this compound waste containers in a designated and secure hazardous waste storage area, away from general laboratory traffic and incompatible materials.
3. Final Disposal:
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound waste down the drain or in the regular trash.
Decontamination of Glassware
Proper decontamination of laboratory glassware is essential to prevent cross-contamination and ensure safety.
Table 2: Glassware Decontamination Protocol
| Step | Procedure | Waste Stream |
| Initial Rinse | Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue. | Collect as hazardous liquid waste.[2] |
| Washing | Wash the glassware thoroughly with a laboratory detergent and warm water. | Dispose of wash water down the drain. |
| Final Rinse | Rinse the glassware with deionized water. | Dispose of rinse water down the drain. |
| Drying | Allow the glassware to air dry or place it in a drying oven. | N/A |
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling Neostenine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Neostenine, a Stemona alkaloid. Due to its biological activity, stringent adherence to these guidelines is necessary to ensure personnel safety and prevent environmental contamination.[1]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate PPE. The required equipment varies based on the handling procedure and the physical form of the substance.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
|---|---|---|---|
| Hand Protection | Double Nitrile Gloves | Chemotherapy-tested (ASTM D6978 compliant) | Prevents skin contact and absorption. Double gloving offers enhanced protection.[2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, low-permeability fabric | Protects skin and personal clothing from contamination.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant goggles. Full-face shield required when splash hazard exists. | Protects eyes and face from splashes and airborne particles.[2] |
| Respiratory Protection | N95 or Higher Respirator | NIOSH-approved N95 or higher-level respirator | Minimizes inhalation risk of aerosolized particles or powders.[2] |
| Additional Coverage | Hair and Shoe Covers | Disposable | Prevents contamination of hair and personal footwear. |
Note: All PPE should be donned before entering the handling area and doffed in a manner that prevents cross-contamination before exiting.
Operational Handling Protocol
A systematic workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling this compound in a laboratory setting.
Experimental Workflow: Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is vital in the event of an exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek prompt medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth with water and drink two glasses of water at most. Call a physician or Poison Control Center immediately. |
Spill Management and Disposal Plan
Proper containment, cleanup, and disposal are crucial to prevent further exposure and environmental harm.
Spill Response Protocol
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan:
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, must be treated as hazardous waste.[2]
-
Containment: Collect all hazardous waste in clearly labeled, leak-proof containers designed for chemical waste.[2]
-
Disposal Route: Adhere strictly to your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
